Lauroyl Glutamic Acid
Description
Significance as a Bio-Derived Amphiphilic Compound
N-Lauroyl-L-glutamic acid is a prime example of a bio-derived amphiphilic compound. Its synthesis from natural sources like lauric acid (a fatty acid found in coconut and palm oil) and L-glutamic acid (an amino acid) underscores its foundation in renewable resources. atamankimya.com This positions it as an environmentally friendly alternative to many petroleum-based surfactants. d-nb.info The inherent biodegradability of N-acyl amino acids, which break down into their constituent fatty acids and amino acids, further enhances their appeal in sustainable chemistry research. whiterose.ac.uk
The amphiphilic structure of N-Lauroyl-L-glutamic acid drives its self-assembly into various organized structures in aqueous solutions, such as micelles and liquid crystals. acs.orgoup.com This behavior is fundamental to its function as a surfactant and is a key area of investigation in colloid and interface science. The ability to form these structures allows it to stabilize emulsions, create foams, and reduce the surface tension of liquids, properties that are being explored in diverse applications from materials science to pharmaceutical formulations. lookchem.comchalmers.se For instance, its capacity to form supramolecular hydrogels is being utilized as a template for creating nanostructures like CuS nanoribbons. mdpi.com
Evolution of Research on N-Acylamino Acid Surfactants
The study of N-acylamino acid surfactants, the class of compounds to which N-Lauroyl-L-glutamic acid belongs, has a rich history. The initial development of N-acyl glutamates can be traced back to the 1970s. d-nb.info Since then, research has expanded significantly, driven by the demand for mild, biodegradable, and biocompatible surfactants. whiterose.ac.ukacs.org
Early research focused on the fundamental synthesis and characterization of these surfactants. The Schotten-Baumann condensation is a primary chemical synthesis route, though research continues to explore more environmentally friendly methods. researchgate.net The evolution of synthetic methodologies now includes enzymatic and chemo-enzymatic approaches, which offer milder reaction conditions and reduced environmental impact, although yields can sometimes be lower than traditional chemical methods. bbwpublisher.com
Contemporary research has delved into the nuanced physicochemical properties and applications of N-acylamino acid surfactants. Studies have investigated the impact of the hydrocarbon chain length and the nature of the amino acid headgroup on properties like critical micelle concentration (CMC), surface tension reduction, and foaming ability. chalmers.seresearchgate.net For example, longer alkyl chains generally lead to lower CMC values and increased hydrophobicity. researchgate.net The presence of two carboxyl groups in the head of N-acyl derivatives of glutamic acid gives them unique pH-sensitive properties compared to surfactants with a single carboxyl group. chalmers.se
Epistemological Frameworks in Contemporary N-Lauroyl-L-glutamic Acid Studies
The scientific inquiry into N-Lauroyl-L-glutamic acid is increasingly interdisciplinary, drawing from chemistry, physics, and materials science. A significant focus of current research is on the self-assembly behavior of this molecule. Techniques like small-angle X-ray scattering (SAXS) and nuclear magnetic resonance (NMR) self-diffusion measurements are employed to elucidate the structure of the phases formed by N-Lauroyl-L-glutamic acid in aqueous systems. acs.orgacs.orgresearchgate.net These studies have revealed the formation of complex structures, including cubic and hexagonal phases, depending on factors like concentration and the degree of neutralization. acs.orgacs.orgresearchgate.net
Another key research area is its application in materials science. For instance, its role as a "green" surfactant in enhanced oil recovery is being investigated due to its ability to reduce interfacial tension between oil and water and alter the wettability of rock surfaces. researchgate.net Furthermore, its potential as a component in drug delivery systems is being explored, leveraging its biocompatibility and ability to form nanoparticles that can encapsulate and transport therapeutic agents. uni-bayreuth.de
The synthesis of N-Lauroyl-L-glutamic acid and its derivatives is also a subject of ongoing research, with a focus on green chemistry principles. Enzymatic synthesis using various lipases and aminoacylases is a promising alternative to traditional chemical methods, offering high selectivity and milder reaction conditions. d-nb.infobbwpublisher.com Researchers are actively exploring different enzymes and reaction conditions to optimize the yield and efficiency of these biocatalytic processes. d-nb.info
Interactive Data Table: Physicochemical Properties of N-Lauroyl-L-glutamic Acid
| Property | Value | Source |
| CAS Number | 3397-65-7 | lookchem.com |
| Molecular Formula | C₁₇H₃₁NO₅ | |
| Molecular Weight | 329.4 g/mol | |
| Melting Point | 95-96 °C | lookchem.com |
| Boiling Point | 543.6°C at 760mmHg | lookchem.com |
| Appearance | White to off-white solid | sigmaaldrich.com |
| Purity | ≥95% (industrial grade) |
Interactive Data Table: Synthesis Methods for N-Acyl Amino Acid Surfactants
| Synthesis Method | Description | Advantages | Disadvantages | Source |
| Chemical Synthesis | Primarily the Schotten–Baumann condensation, involving the reaction of an acyl chloride with an amino acid. researchgate.net | High yield, well-established. | Often requires harsh conditions and may use hazardous reagents. d-nb.info | researchgate.net |
| Enzymatic Synthesis | Uses enzymes like lipases or aminoacylases to catalyze the acylation of amino acids. bbwpublisher.com | Mild reaction conditions, high selectivity, environmentally friendly. bbwpublisher.com | Lower yields in some cases, enzyme cost and stability can be a factor. bbwpublisher.com | bbwpublisher.com |
| Chemo-enzymatic Method | Combines chemical and enzymatic steps to leverage the advantages of both. bbwpublisher.com | Can offer improved efficiency and selectivity. | Can be more complex to implement and has not been widely adopted. bbwpublisher.com | bbwpublisher.com |
| Fermentation | Utilizes microorganisms to produce the surfactant directly. bbwpublisher.com | Potentially low production costs and environmentally friendly. | The technology is not yet mature for large-scale production. bbwpublisher.com | bbwpublisher.com |
Properties
IUPAC Name |
(2S)-2-(dodecanoylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO5/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBJHQDHVYGQLS-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29923-31-7 (mono-hydrochloride salt), 57518-82-8 (calcium salt(2:1)) | |
| Record name | N-Dodecanoylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630 | |
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DSSTOX Substance ID |
DTXSID7074820 | |
| Record name | N-Lauroyl-L-glutamic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3397-65-7, 29047-63-0 | |
| Record name | N-Lauroyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3397-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lauroyl glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Dodecanoylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, N-(1-oxododecyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | N-Lauroyl-L-glutamic acid | |
| Source | EPA DSSTox | |
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| Record name | N-(1-oxododecyl)-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.238 | |
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| Record name | LAUROYL GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT62245356 | |
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Advanced Synthesis Methodologies and Catalytic Production Routes for N Lauroyl L Glutamic Acid
Chemical Synthesis Pathways for N-Lauroyl-L-glutamic Acid Derivatives
Chemical synthesis remains a primary route for the industrial production of N-Lauroyl-L-glutamic acid. These methods are characterized by high yields but often involve harsh reaction conditions and the use of hazardous reagents.
Condensation Reaction Mechanisms and Kinetic Optimization
The core of chemical synthesis lies in the formation of an amide bond between the amino group of L-glutamic acid and the carboxyl group of lauric acid. The most common industrial method is the Schotten-Baumann reaction, which utilizes a more reactive form of lauric acid, typically lauroyl chloride. researchgate.netwikipedia.org This condensation reaction is performed in an alkaline aqueous solution, where a base neutralizes the hydrochloric acid generated during the reaction. tandfonline.comgoogle.com
The reaction mechanism involves the nucleophilic attack of the deprotonated amino group of L-glutamic acid on the electrophilic carbonyl carbon of lauroyl chloride. tandfonline.com To optimize the kinetics, the reaction is typically carried out under controlled temperature and pH. Maintaining a specific pH is crucial for keeping the amino acid in its reactive, deprotonated state while minimizing the hydrolysis of the acyl chloride, a competing side reaction. google.com The use of a two-phase solvent system, consisting of water and an immiscible organic solvent, can also be employed to manage the reaction, with the base in the aqueous phase and reactants primarily in the organic phase. wikipedia.org
Alternative chemical routes include direct dehydration condensation of lauric acid and L-glutamic acid at high temperatures, though this method is less common due to the harsh conditions required. researchgate.net
Multi-Step Acidifying Separatory and Salification Processes
Following the condensation reaction, the product exists as a salt (e.g., sodium N-lauroyl-L-glutamate) in the aqueous reaction mixture, along with by-products like sodium chloride. google.com The isolation and purification of N-Lauroyl-L-glutamic acid is a multi-step process.
Acidification: The crude reaction mixture is acidified, typically with a strong acid like sulfuric or hydrochloric acid. This protonates the carboxylate groups of the N-Lauroyl-L-glutamic acid, causing it to become insoluble in water and precipitate out of the solution. google.comgoogle.com
Separation: The precipitated N-Lauroyl-L-glutamic acid is then separated from the aqueous phase. This is often achieved by adding an organic solvent that is only slightly miscible with water. The N-Lauroyl-L-glutamic acid transfers to the organic phase, while inorganic salts and unreacted amino acids remain in the aqueous phase, which can then be separated. google.com A patent describes a process involving two acidification and separation steps to enhance purity. google.comgoogle.com
Salification: If the desired final product is a salt, such as sodium or potassium N-lauroyl-L-glutamate, a salification step is performed after purification. The purified N-Lauroyl-L-glutamic acid is neutralized with a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form the final salt product, which is often sold as an aqueous solution or a dried powder. google.com
Enhanced Solvent Removal Techniques and Purity Enhancement Strategies
After separation, the organic solvent must be removed to isolate the purified product. Traditional methods can be inefficient and energy-intensive. google.com Advanced techniques are employed to improve efficiency and product quality. One such method is the use of a rotary scraper thin-film evaporator, which allows for rapid and efficient solvent removal at lower temperatures, reducing energy consumption and preventing thermal degradation of the product, resulting in a lighter color and lower residual solvent content. google.comgoogle.com
Further purity enhancement can be achieved through recrystallization. After initial precipitation and separation, the product can be dissolved in a suitable solvent and then precipitated again under controlled conditions to form a highly pure crystalline solid. google.com The final product is often spray-dried to produce a powder. researchgate.net These strategies ensure the final product meets the high-purity requirements for its applications.
Enzymatic Synthesis Strategies for N-Lauroyl-L-glutamic Acid
Enzymatic synthesis presents a "green" alternative to chemical methods, offering high selectivity and milder reaction conditions, which circumvents the need for hazardous chemicals like acyl chlorides. nih.govresearchgate.net This route typically utilizes hydrolase enzymes, such as aminoacylases, operating in reverse to catalyze the formation of the amide bond. researchgate.net
Biocatalytic Approaches Utilizing Aminoacylases for N-Acylation
Aminoacylases (EC 3.5.1.14) are enzymes that naturally catalyze the hydrolysis of N-acyl-amino acids. However, by manipulating reaction conditions, they can be used to synthesize these compounds from a fatty acid and an amino acid. nih.govresearchgate.net This process, known as reverse hydrolysis, is an equilibrium-controlled reaction. To shift the equilibrium toward synthesis, reaction conditions are optimized, for instance, by using a high concentration of substrates or by adding water-miscible organic solvents like glycerol (B35011) to reduce the water activity. researchgate.netresearchgate.net
Research has shown that Acylase I from pig kidney can effectively catalyze the synthesis of N-lauroyl-L-glutamic acid. In a glycerol-water system, a conversion of 44% was achieved. researchgate.netscispace.com The enzyme exhibits broad substrate specificity, successfully catalyzing the synthesis of various N-lauroyl-L-amino acids. scispace.com These biocatalytic approaches are gaining attention as they align with the growing demand for sustainable and environmentally friendly production processes. nih.gov
Table 1: Enzymatic Synthesis of N-Lauroyl-L-Amino Acids using Acylase I from Pig Kidney This interactive table summarizes the conversion yields for the synthesis of various N-lauroyl-L-amino acids catalyzed by Acylase I in a glycerol-water system. Data is sourced from studies on enzymatic synthesis. researchgate.netscispace.com
| L-Amino Acid Substrate | Conversion Yield (%) |
| L-Glutamic Acid | 44 |
| L-Arginine | 82 |
| L-Lysine (Nα-lauroyl) | - |
| L-Glutamine | - |
| L-Methionine | - |
Note: Specific yield data for Lysine, Glutamine, and Methionine were mentioned in the context of equilibrium constants but not explicitly provided as percentage conversions in the primary source text.
Isolation, Purification, and Characterization of Novel Aminoacylases
The discovery and characterization of novel aminoacylases with high efficiency and stability are crucial for advancing industrial biocatalysis. nih.gov Researchers have been isolating these enzymes from various microbial sources.
Streptomyces: Several aminoacylases have been identified in species of Streptomyces. For example, a novel aminoacylase (B1246476) was purified from the culture broth of Streptomyces mobaraensis. nih.gov This enzyme was characterized as a monomer with a molecular mass of approximately 100 kDa and showed stability at temperatures up to 60°C. It demonstrated broad substrate specificity for N-acetylated L-amino acids and could also be used to synthesize feruloylamino acids. nih.gov Similarly, aminoacylases from Streptomyces ambofaciens have been shown to selectively catalyze the N-acylation of 14 of the 20 common L-amino acids, providing a potential alternative to the unselective Schotten-Baumann reaction. nih.govnih.gov
Burkholderia: A novel aminoacylase was isolated from a soil bacterium identified as Burkholderia sp. strain LP5_18B. The enzyme was purified from the cell-free extract and was found to efficiently catalyze both the degradation and synthesis of various N-acyl-amino acids. nih.govtandfonline.comtandfonline.com It produced N-lauroyl-L-phenylalanine and N-lauroyl-L-arginine with high yields of 51% and 89%, respectively, in an aqueous system. nih.govtandfonline.com More recently, an aminoacylase from Paraburkholderia monticola (PmAcy) was identified and characterized. This enzyme showed high temperature and pH stability and preferred long-chain acyl-amino acids as substrates, making it a promising candidate for the synthesis of biosurfactants. nih.gov
The general process for discovering these novel enzymes involves:
Isolation: Screening of microorganisms from sources like soil for the ability to produce the desired enzyme. nih.gov
Purification: The enzyme is purified from the microbial culture using a series of chromatography techniques, such as ion-exchange and hydrophobic interaction chromatography. nih.gov
Characterization: The purified enzyme is characterized to determine its molecular weight, substrate specificity, optimal pH and temperature, and kinetic parameters (Km and Vmax). nih.govnih.gov
Gene Cloning: The gene encoding the enzyme is identified, cloned, and expressed in a host organism like E. coli to enable large-scale recombinant production. nih.govtandfonline.com
Table 2: Characteristics of Novel Aminoacylases for N-Acylation This interactive table presents key characteristics of recently discovered aminoacylases from different microbial sources, highlighting their potential for biocatalytic synthesis.
| Enzyme Source | Molecular Mass (kDa) | Optimal Temperature | Key Findings |
| Streptomyces mobaraensis nih.gov | ~100 | - | Broad substrate specificity; stable up to 60°C. |
| Streptomyces ambofaciens nih.gov | - | - | Catalyzes acylation of 14 different L-amino acids. |
| Burkholderia sp. LP5_18B nih.govtandfonline.com | - | - | High synthesis yields for N-lauroyl-L-arginine (89%). |
| Paraburkholderia monticola nih.gov | - | 75°C (hydrolysis) | High thermal and pH stability; prefers long-chain acyl groups. |
Elucidation of Enzyme Substrate Specificity and Stereoselectivity
Aminoacylases exhibit a notable degree of substrate specificity and stereoselectivity, which are critical for the efficient synthesis of the desired L-enantiomer of N-Lauroyl-L-glutamic acid. Research has shown that acylase I from porcine kidney can effectively catalyze the acylation of L-glutamic acid. spinchem.comucl.ac.uk The enzyme demonstrates a preference for L-amino acids, ensuring the production of the biologically relevant stereoisomer.
The specificity of aminoacylases extends to the acyl donor. While a range of fatty acids can be utilized, the chain length influences the reaction rate and yield. For instance, some bacterial aminoacylases show a preference for long-chain fatty acids, making lauric acid a suitable substrate. researchgate.net It is important to note that the substrate scope can be broad, with enzymes like the one from Paraburkholderia monticola showing activity with fatty acids ranging from C8 to C18. researchgate.net However, specific quantitative data on the relative activity with different fatty acid chain lengths for the acylation of L-glutamic acid remains an area of ongoing research. The inherent stereoselectivity of these enzymes obviates the need for chiral separation steps, a significant advantage over chemical synthesis routes that may produce racemic mixtures. nih.gov
Optimization of Bioreaction Parameters: Temperature, pH, and Solvent Systems
The efficiency of the enzymatic synthesis of N-Lauroyl-L-glutamic acid is highly dependent on the optimization of key bioreaction parameters.
Temperature: The optimal temperature for aminoacylase activity in the synthesis of N-acyl-amino acids typically falls within the range of 30-50°C. For the synthesis of N-Lauroyl-L-glutamic acid using porcine kidney acylase I, a temperature of 37°C has been utilized. ucl.ac.ukresearchgate.net Higher temperatures can lead to increased reaction rates but may also risk enzyme denaturation and reduced stability over time.
pH: The pH of the reaction medium is a critical factor influencing both enzyme activity and the solubility of the substrates. The optimal pH for the synthesis of N-Lauroyl-L-glutamic acid using porcine pAcy1 has been reported to be around 7.5. researchgate.net Maintaining the pH in a slightly alkaline range is often favorable for the acylation reaction.
Solvent Systems: The choice of solvent system can significantly impact the reaction equilibrium and yield. Due to the poor solubility of lauric acid in aqueous media, co-solvents are often employed. The addition of water-miscible organic solvents can stimulate the enzymatic synthesis. researchgate.net Glycerol has been shown to be a particularly effective co-solvent, with studies reporting a conversion of 44% for N-Lauroyl-L-glutamic acid synthesis in a glycerol-water system. ucl.ac.uk The use of glycerol is thought to decrease the dielectric constant of the medium, thereby favoring the condensation reaction. researchgate.net
Below is an interactive data table summarizing the effect of different water-miscible organic solvents on the synthesis of N-Lauroyl-L-glutamic acid.
| Organic Solvent (83% v/v) | Relative Synthesis Yield (%) |
| None (Water only) | 100 |
| Methanol | <100 |
| Ethanol | <100 |
| Acetone | <100 |
| Acetonitrile | >100 |
| Dioxane | >100 |
| Dimethylformamide | >100 |
| Dimethyl sulfoxide | >100 |
| Glycerol | >200 |
This table illustrates the relative increase in yield compared to a purely aqueous system. The data is qualitative and based on findings that some organic solvents enhance the synthesis.
Thermostability and pH Stability of Aminoacylases for Industrial Biotransformations
For industrial-scale production, the stability of the biocatalyst under operational conditions is paramount. Aminoacylases, such as the one from Paraburkholderia monticola (PmAcy), have demonstrated exceptional temperature and pH stability. researchgate.net PmAcy exhibits heat activation at temperatures up to 80°C and retains significant activity after incubation at 70°C for 24 hours. researchgate.net In terms of pH stability, this enzyme is stable over a broad pH range. researchgate.net Such robust characteristics are highly desirable for developing economically viable and continuous biocatalytic processes, as they reduce the need for frequent enzyme replacement and allow for more flexible operating conditions. While specific long-term stability data for the enzymatic synthesis of N-Lauroyl-L-glutamic acid is not extensively documented, the high stability observed for similar reactions suggests its feasibility for industrial applications.
Chemoenzymatic Hybrid Synthesis Protocols
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create more efficient and sustainable processes. researchgate.net In the context of N-Lauroyl-L-glutamic acid synthesis, a chemoenzymatic approach could involve the chemical activation of lauric acid followed by an enzymatic amidation step. For instance, lauric acid can be converted to an activated ester chemically, which then serves as a substrate for an enzyme-catalyzed reaction with L-glutamic acid. This strategy can overcome the thermodynamic limitations of direct enzymatic acylation from the free fatty acid and can lead to higher reaction rates and yields. While specific detailed protocols for N-Lauroyl-L-glutamic acid are not abundant in publicly available literature, the principles of chemoenzymatic synthesis of other N-acyl amino acids provide a clear framework for its potential application. nih.gov This hybrid approach allows for a wider range of reaction conditions and can be tailored to optimize specific steps of the synthesis.
Fermentation-Based Production Systems and Biosynthetic Pathways
While direct fermentative production of N-Lauroyl-L-glutamic acid is not a currently established industrial process, fermentation plays a crucial role in the production of its key precursor, L-glutamic acid. The microbial fermentation of sugars by bacteria such as Corynebacterium glutamicum is the primary method for large-scale L-glutamic acid production. teledyneisco.combepls.com
The biosynthetic pathway for L-glutamic acid in these microorganisms involves the conversion of glucose through glycolysis and the tricarboxylic acid (TCA) cycle to α-ketoglutarate. The final step is the reductive amination of α-ketoglutarate, catalyzed by glutamate (B1630785) dehydrogenase. Significant metabolic engineering efforts have been directed at optimizing C. glutamicum strains to overproduce L-glutamic acid by redirecting carbon flux towards its synthesis and optimizing pathways for its excretion from the cell. bepls.com
Chromatographic and Crystallization Techniques for High-Purity Product Isolation
The purification of N-Lauroyl-L-glutamic acid to meet the stringent requirements of the cosmetics and personal care industries necessitates effective isolation techniques. Both chromatographic and crystallization methods are employed to achieve high purity.
Chromatographic Techniques:
Ion-Exchange Chromatography (IEC): This technique is highly effective for purifying charged molecules like N-Lauroyl-L-glutamic acid. ucl.ac.uk By utilizing an anion-exchange resin, the negatively charged carboxylate groups of the product can bind to the stationary phase. Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase, allowing for the separation of the desired product from unreacted starting materials and other impurities. ucl.ac.uk
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. nih.gov Given the long lauroyl chain, N-Lauroyl-L-glutamic acid is significantly more hydrophobic than its precursor, L-glutamic acid. This difference in polarity allows for efficient separation on a C18 or similar reversed-phase column, with the product eluting later than the more polar impurities. hplc.eu
Crystallization Techniques: Crystallization is a crucial step for obtaining a high-purity solid product and for isolating the desired polymorph. The purification of the precursor, L-glutamic acid, is often achieved through isoelectric point crystallization. scielo.br For N-Lauroyl-L-glutamic acid, crystallization from a suitable solvent system after chromatographic purification can yield a product with high purity and a defined crystalline structure. The choice of solvent is critical, as some solvents may lead to gel formation, which can entrap impurities. google.com Cooling crystallization is a common method where a saturated solution of the product is slowly cooled to induce crystallization, allowing for the formation of well-defined crystals and the exclusion of impurities into the mother liquor. nih.gov
Process Intensification and Green Chemistry Principles in N-Lauroyl-L-glutamic Acid Synthesis
The application of process intensification and green chemistry principles is essential for developing sustainable and economically viable manufacturing processes for N-Lauroyl-L-glutamic acid.
Process Intensification: This approach aims to develop smaller, more efficient, and safer manufacturing processes. In the context of N-Lauroyl-L-glutamic acid synthesis, this can be achieved through:
Continuous Flow Reactors: Shifting from batch to continuous flow processing can significantly improve heat and mass transfer, leading to better control over reaction conditions, higher yields, and reduced reaction times. nih.govau.dk
Enzyme Immobilization: Immobilizing the aminoacylase on a solid support allows for its easy separation from the reaction mixture and reuse, reducing catalyst costs and enabling continuous operation. nih.gov
Integrated Separation: Combining the reaction and separation steps, for example, by using a membrane bioreactor, can increase productivity by continuously removing the product and alleviating potential product inhibition. prepchem.com
Green Chemistry Principles: The enzymatic synthesis of N-Lauroyl-L-glutamic acid inherently aligns with several green chemistry principles:
Use of Renewable Feedstocks: Both lauric acid (derived from coconut or palm kernel oil) and L-glutamic acid (produced via fermentation of renewable sugars) are bio-based.
Catalysis: The use of highly specific and efficient enzymes as catalysts minimizes waste and energy consumption compared to stoichiometric chemical reagents.
Atom Economy: Enzymatic synthesis, particularly direct amidation, has a high atom economy as it ideally produces only water as a byproduct.
Safer Solvents and Auxiliaries: The use of water or green co-solvents like glycerol reduces the reliance on volatile and hazardous organic solvents. ucl.ac.ukresearchgate.net
Design for Energy Efficiency: Conducting reactions at mild temperatures and atmospheric pressure significantly reduces energy requirements. researchgate.net
By integrating these principles, the synthesis of N-Lauroyl-L-glutamic acid can be made more environmentally friendly and economically competitive.
Supramolecular Architectures and Self Assembly Phenomena of N Lauroyl L Glutamic Acid
Fundamental Principles Governing Self-Assembly in N-Lauroyl-L-glutamic Acid Systems
The self-assembly of N-Lauroyl-L-glutamic acid into complex supramolecular architectures is a process governed by a delicate interplay of non-covalent interactions. This amphiphilic molecule, comprising a hydrophilic L-glutamic acid headgroup and a hydrophobic lauroyl tail, exhibits a rich variety of self-organizing behaviors in different environments.
The self-assembly of N-Lauroyl-L-glutamic acid is primarily driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. The glutamic acid headgroup, with its two carboxylic acid moieties and an amide linkage, provides multiple sites for hydrogen bonding. The amide group can act as both a hydrogen bond donor and acceptor, playing a crucial role in the formation of organized structures. researchgate.net These hydrogen bonds, along with π-π stacking and other non-covalent forces, are believed to govern the self-assembly process. wikipedia.org
Electrostatic interactions also play a significant role, particularly as the pH of the medium changes. The carboxylic acid groups in the glutamic acid headgroup can be protonated or deprotonated depending on the pH, altering the molecule's net charge and influencing intermolecular repulsion or attraction. acs.org These electrostatic contributions are critical in determining the stability and morphology of the resulting supramolecular architectures.
The inherent chirality of the L-glutamic acid headgroup plays a pivotal role in dictating the handedness and morphology of the supramolecular assemblies. The chiral center in the glutamic acid unit can direct the formation of chiral twists and helical structures. lookchem.com This transfer of chirality from the molecular level to the supramolecular level is a key feature of N-Lauroyl-L-glutamic acid's self-assembly. The handedness of these chiral structures is not only dependent on the chirality of the glutamic acid but can also be influenced by factors such as the length of the alkyl tail. lookchem.com
Studies on similar chiral amphiphiles have demonstrated that even a single chiral center can lead to the formation of helical nanofibers with a specific handedness. nih.gov The chirality of the constituent amino acids has a profound effect on the crystallization and self-assembly processes of various biomolecules. nih.gov In the case of N-Lauroyl-L-glutamic acid, the specific stereochemistry of the L-glutamic acid residue is crucial for the formation of well-defined, chiral supramolecular structures.
Micellar Formation and Characterization of Aggregates
N-Lauroyl-L-glutamic acid, as a surfactant, forms micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The formation and characteristics of these aggregates are influenced by various factors, including the surrounding medium and pH.
The critical micelle concentration (CMC) is a fundamental parameter that characterizes the self-assembly of surfactants into micelles. For N-Lauroyl-L-glutamic acid and its salts, the CMC can be determined using various techniques such as tensiometry, conductivity, and fluorescence spectroscopy. nih.gov The CMC value is indicative of the surfactant's efficiency, with a lower CMC suggesting better performance. turkchem.net
The CMC of N-Lauroyl-L-glutamic acid is sensitive to the composition of the medium. For instance, the disodium (B8443419) salt of N-lauroyl-L-glutamic acid has a reported CMC of 6 x 10⁻³ mol/L. The CMC is also affected by the presence of other substances. For example, when mixed with a non-ionic surfactant like coco glucoside, the total CMC of the mixture is reduced, indicating synergistic interactions that promote micelle formation. turkchem.net
| Surfactant | Medium/Conditions | CMC (g/L) | CMC (mM) | Reference |
|---|---|---|---|---|
| Sodium Lauroyl Glutamate (B1630785) | Aqueous Solution | 0.4 | - | turkchem.net |
| Disodium N-lauroyl-L-glutamic acid | Aqueous Solution | - | 6.0 | |
| Tridecanoic L-glutamic acid with trans-1,2-cyclohexanediamine | pH 6.0 | - | 1.3 | mdpi.com |
| Tridecanoic L-glutamic acid with trans-1,2-cyclohexanediamine | pH 7.0 | - | 2.1 | mdpi.com |
Beyond simple spherical micelles, N-Lauroyl-L-glutamic acid can form a variety of aggregate morphologies, including wormlike micelles, vesicles, and fibrous networks. researchgate.net In some aqueous systems, a cubic phase has been observed between the isotropic micellar and hexagonal phases. researchgate.net The morphology of the aggregates is highly dependent on factors such as concentration, temperature, and the degree of neutralization. researchgate.net
For example, amphiphilic random copolymers based on L-glutamic acid have been shown to self-assemble into giant vesicles, conventional vesicles, spheres, and honeycomb-like films, depending on the hydrophobic/hydrophilic balance and the solvent used. nih.gov Small-angle X-ray scattering (SAXS) and ¹H NMR self-diffusion measurements are powerful techniques for characterizing the structure and size of these aggregates. researchgate.net SAXS can provide information on the lattice parameters of ordered phases, while NMR can determine the self-diffusion coefficient of the surfactant, which changes upon aggregation. researchgate.net
The aggregation behavior of N-Lauroyl-L-glutamic acid is highly sensitive to pH due to the presence of two carboxylic acid groups in its headgroup. researchgate.net The state of protonation of these groups, which is governed by the pH of the solution, significantly impacts the electrostatic interactions between the molecules and, consequently, their self-assembly. researchgate.netacs.org
Complex Phase Behavior and Liquid Crystalline Structures
N-Lauroyl-L-glutamic acid and its salts, as divalent anionic surfactants, exhibit complex self-assembly behavior in aqueous solutions, forming a variety of ordered structures, including liquid crystalline phases. The properties and stability of these phases are highly dependent on factors such as concentration, temperature, and the degree of neutralization of the glutamic acid headgroup researchgate.net. Among the most interesting of these structures are the highly ordered cubic phases.
In aqueous systems of N-lauroyl-L-glutamic acid salts, such as potassium N-lauroyl-L-glutamate and triethanolamine (B1662121) N-lauroyl-L-glutamate, a distinct cubic liquid crystalline phase has been observed researchgate.net. This phase typically forms in a specific region of the phase diagram, situated between the isotropic micellar (I₁) phase at lower surfactant concentrations and the anisotropic hexagonal (H₁) phase at higher concentrations researchgate.net.
The stability of this cubic phase is significantly influenced by the degree of neutralization of the surfactant's two carboxylic acid groups. Research has demonstrated that the formation and stability of the cubic phase are promoted by an increasing degree of neutralization researchgate.net. This suggests that electrostatic interactions involving the charged headgroups play a critical role in directing the self-assembly process towards the formation of the ordered, bicontinuous structures characteristic of cubic phases. These unique phases are credited with the utility of acyl glutamates in specialty applications like transparent soap bars researchgate.net.
The identification and structural characterization of liquid crystalline phases, such as the cubic phase of N-lauroyl-L-glutamate, rely on advanced analytical techniques capable of probing matter on the nanometer scale.
Small-Angle X-ray Scattering (SAXS) is a primary tool for this purpose. SAXS measures the scattering intensity of X-rays at very small angles from a sample, which provides information about the size, shape, and arrangement of nanoscale structures researchgate.net. For liquid crystalline phases, the SAXS pattern consists of a series of Bragg peaks. The positions of these peaks are characteristic of the specific lattice structure of the phase. In studies of N-lauroyl-L-glutamate systems, SAXS spectra from the cubic phase have been successfully indexed to the crystallographic space group Pm3n, confirming its specific structural organization and allowing for the determination of its lattice parameters researchgate.net.
Nuclear Magnetic Resonance (NMR) Self-Diffusion measurements provide complementary information about the dynamic properties and structure of the phase. This technique measures the translational movement of molecules over time. In the context of N-lauroyl-L-glutamate self-assembly, ¹H NMR has been used to measure the self-diffusion coefficient of the surfactant molecules in both the isotropic micellar and cubic regions. A key finding is the significant decrease in the self-diffusion coefficient as surfactant concentration increases. Within the cubic phase, the diffusion is markedly slow, on the order of 10⁻¹³ m²s⁻¹, a value which demonstrates that the structure consists of discrete, packed micelles rather than being a continuous bicontinuous structure researchgate.net.
| Technique | Information Obtained | Findings for N-Lauroyl-L-glutamate Cubic Phase |
| Small-Angle X-ray Scattering (SAXS) | Determines lattice parameters and crystallographic space group. | The cubic phase was indexed to the Pm3n space group. researchgate.net |
| ¹H NMR Self-Diffusion | Measures the translational mobility of molecules to distinguish between discrete and bicontinuous structures. | The self-diffusion coefficient is on the order of 10⁻¹³ m²s⁻¹, indicating a structure composed of discrete micelles. researchgate.net |
Vesicular Structures and Their Physicochemical Stability
N-acyl amino acids, the class of molecules to which N-Lauroyl-L-glutamic acid belongs, can self-assemble into closed bilayer structures known as vesicles. These structures are of significant interest for their ability to encapsulate aqueous volumes.
The formation of unilamellar vesicles from amphiphiles like N-Lauroyl-L-glutamic acid is governed by the molecule's packing parameter and the environmental conditions. Vesicle formation typically occurs above the critical micelle concentration (CMC) and is highly dependent on pH, as the charge on the glutamic acid headgroup influences intermolecular interactions. For related N-acyl amino acids, vesicle formation has been observed at acidic pH values nih.gov.
Standard methods for preparing unilamellar vesicles include:
Thin-film hydration: This involves dissolving the amphiphile in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer, often with mechanical agitation (e.g., vortexing or sonication) nih.gov.
Electroformation: An electric field is applied to a hydrated lipid film deposited on electrodes, which promotes the swelling and detachment of large unilamellar vesicles nih.gov. This method is particularly effective for generating giant unilamellar vesicles (GUVs).
Gel-assisted swelling: This technique involves hydrating a lipid film on a supportive gel matrix (e.g., polyvinyl alcohol), which can facilitate the formation of GUVs, including those containing reconstituted proteins mdpi.com.
The choice of method and the precise conditions (pH, temperature, ionic strength) are critical for controlling the size, lamellarity, and stability of the resulting vesicle population.
The stability of vesicles is a crucial parameter, particularly their ability to remain intact and retain their contents when exposed to environmental stressors such as changes in pH, temperature, and ionic strength.
pH: For N-acyl amino acids with acidic headgroups, pH is a primary determinant of stability. Changes in pH alter the degree of protonation of the carboxyl groups, modifying the electrostatic repulsion between headgroups and affecting the packing within the bilayer, which can lead to vesicle disruption.
Temperature: Temperature affects the fluidity of the lipid bilayer. For many N-acyl amino acids, a certain minimum temperature must be maintained to ensure the amphiphiles are in a fluid state conducive to vesicle formation and stability nih.gov.
Ionic Strength: The presence of ions, especially divalent cations like Mg²⁺ or Ca²⁺, can have a profound impact on vesicle stability. These ions can interact with the negatively charged headgroups of anionic surfactants like N-Lauroyl-L-glutamate, leading to charge neutralization, vesicle aggregation, and eventual collapse of the membrane structures nih.gov. Studies on the related N-oleoyl glycine (B1666218) have shown that vesicles can sustain certain concentrations of divalent cations, but collapse into large aggregates beyond a critical threshold nih.gov.
Hydrogelation Mechanisms and Viscoelastic Network Formation
N-Lauroyl-L-glutamic acid and its derivatives can act as low-molecular-weight gelators, forming hydrogels through a process of self-assembly into extensive, three-dimensional fibrillar networks that immobilize water.
The hydrogelation mechanism often involves a technique known as surfactant-mediated gelation, particularly for derivatives like N-lauroyl-L-glutamic acid dibutylamide, which are typically water-insoluble organogelators nih.gov. In this method, the organogelator is solubilized in an aqueous solution by surfactant micelles nih.govresearchgate.net. Upon a stimulus, such as a change in temperature, the organogelator molecules self-assemble into long, entangled fibers, creating a network that entraps the solvent and forms a gel nih.gov. Hydrogen bonding is a key intermolecular force driving this self-assembly process biosynth.com.
The viscoelastic properties of the resulting hydrogel are highly dependent on the structure of the underlying network. This structure can be tuned by the type of surfactant micelles used in the gelation process. For instance, when N-lauroyl-L-glutamic acid derivatives are gelled in the presence of spherical micelles, the resulting hydrogel tends to be elastic. In contrast, using wormlike micelles can lead to a viscoelastic gel, suggesting a more complex network where both the organogelator fibers and the micellar network coexist and contribute to the rheological properties nih.gov. The resulting hydrogels can exhibit high thermal stability, maintaining their elastic properties at elevated temperatures nih.gov.
| Gelator System | Micelle Type | Resulting Gel Property |
| Glutamic-acid-based organogelator + Surfactant | Spherical Micelles | Elastic Hydrogel nih.gov |
| Glutamic-acid-based organogelator + Surfactant | Wormlike Micelles | Viscoelastic Hydrogel nih.gov |
Thermoreversible Gelation and Gel-Sol Transition Dynamics
Hydrogels formed from low-molecular-weight gelators, such as derivatives of N-Lauroyl-L-glutamic acid, are characterized by their reversible sol-gel transition, a property that allows them to switch between a liquid (sol) and a semi-solid (gel) state in response to thermal stimuli. nih.govjst.go.jp This thermoreversible behavior is critical for applications where controlled gelation is required.
The dynamics of this transition are influenced by the underlying molecular architecture. For instance, in systems utilizing N-Lauroyl-L-glutamic acid derivatives, the gel-sol transition temperature can be modulated by the morphology of surfactant micelles used in their formation. Hydrogels assembled with the aid of wormlike micelles exhibit a higher sol-gel transition temperature compared to those formed with spherical micelles. nih.govjst.go.jp
Rheological studies reveal specific dynamics during temperature changes. As the temperature increases, a phenomenon can be observed where the gel fibers partially form a more loosely aggregated structure. These fibers can then bundle together through hydrophobic interactions, leading to the spontaneous formation of new cross-linking points within the network. nih.govjst.go.jp This structural rearrangement corresponds with a noticeable inflection point in the temperature-dependent storage modulus (G'), a key parameter in characterizing the gel's mechanical properties. nih.govjst.go.jp
Surfactant-Mediated Gelation (SMG) as a Fabrication Strategy
Surfactant-Mediated Gelation (SMG) has emerged as a viable strategy for fabricating hydrogels from otherwise water-insoluble organogelators, including derivatives of N-Lauroyl-L-glutamic acid. nih.govjst.go.jp This technique involves solubilizing the organogelator within surfactant micelles in an aqueous solution to facilitate the formation of a hydrogel network. nih.govjst.go.jp
In a notable application of this strategy, hydrogels were successfully formed by solubilizing a 1:1 mixture of the organogelators N-lauroyl-L-glutamic acid dibuthylamide and N-2-ethylhexanoyl-L-glutamic acid dibutylamide. This was achieved using aqueous micellar solutions composed of an anionic surfactant, sodium lauroyl glutamate (SLG), and a cationic surfactant, cetyltrimethylammonium chloride (CTAC). nih.govjst.go.jp The resulting hydrogels can be formed at a low minimum gelation concentration of approximately 0.2 to 0.6 wt%. nih.govjst.go.jp
A key advantage of the SMG method is the ability to control the hydrogel's properties by tuning the morphology of the surfactant micelles. By altering the molar fraction of the cationic surfactant (CTAC) in the mixed surfactant system, the micelles can be tailored to be either spherical or wormlike in shape. nih.govjst.go.jp This, in turn, dictates the final structure and properties of the hydrogel.
Characterization of Gel Network Morphology and Molecular Packing
The morphology of the gel network formed by N-Lauroyl-L-glutamic acid derivatives is intrinsically linked to the self-assembly pathway. When fabricated using the Surfactant-Mediated Gelation (SMG) technique, the shape of the surfactant micelles plays a determinative role in the final architecture.
Hydrogels formed in the presence of wormlike micelles self-assemble into fine fibrillar networks. nih.govjst.go.jp Microscopic analysis reveals that these wormlike micelle-mediated gels (W-SMG) create a gel network that is denser and more uniform compared to the network formed by spherical micelle-mediated gels (S-SMG), a difference that becomes more pronounced after the application of shear stress. researchgate.net
The molecular packing within these systems can also be characterized. Studies on the salts of N-lauroyl-L-glutamic acid in aqueous solutions using small-angle X-ray scattering (SAXS) have identified the formation of a cubic phase. This phase, indexed to the crystallographic space group Pm3n, is understood to consist of discrete micelles, demonstrating a highly ordered, non-covalent packing arrangement of the molecules. researchgate.net Furthermore, the gel network exhibits dynamic behavior in response to temperature; as the temperature rises, the gel fibers can aggregate and bundle through hydrophobic interactions, creating new cross-linking points within the structure. nih.govjst.go.jp
Impact of Self-Assembly Pathway on Hydrogel Mechanical Properties
The method of self-assembly has a profound impact on the final mechanical, or rheological, properties of the hydrogel. The distinction between using spherical or wormlike micelles as templates in the SMG process provides a clear example of this structure-property relationship.
Hydrogels assembled via spherical micelles tend to exhibit elastic behavior. In contrast, those fabricated using wormlike micelles display viscoelastic properties, which suggests a composite structure where the networks of the organogelator and the wormlike micelles coexist. nih.govjst.go.jp This difference is quantified in their mechanical response to stress and strain. Stress-strain curve analysis shows that wormlike micelle-mediated gels (W-SMG) can withstand higher stress before deformation compared to spherical micelle-mediated gels (S-SMG). researchgate.net
The viscoelastic nature of W-SMG is further elucidated by dynamic rheological measurements. The behavior of these gels can be accurately described by a generalized Maxwell model that incorporates two distinct relaxation times. These correspond to the fast relaxation of the gelator network and the slower relaxation of the entangled wormlike micelle network. researchgate.net Additionally, W-SMG exhibits a significant Weissenberg effect, demonstrating a greater normal stress than the wormlike micellar solution alone under oscillatory shear, which is indicative of the highly structured and entangled nature of the hydrogel. researchgate.net The presence of the organogelator network also enhances thermal stability; it suppresses the reduction in the storage modulus (G') at elevated temperatures when compared to the simple surfactant solution, confirming that the network's elastic properties are maintained. nih.govjst.go.jp
Interactive Data Table: Influence of Micelle Shape on Hydrogel Properties
| Property | Spherical Micelle Gel (S-SMG) | Wormlike Micelle Gel (W-SMG) | Citation |
|---|---|---|---|
| Mechanical Behavior | Elastic | Viscoelastic | nih.govjst.go.jp |
| Network Morphology | Less uniform | Denser, more uniform fibrillar network | researchgate.net |
| Sol-Gel Transition Temp. | Lower | Higher | nih.govjst.go.jp |
| Stress Resistance | Lower | Higher | researchgate.net |
| Rheological Model | - | Generalized Maxwell (2 relaxation times) | researchgate.net |
Interfacial Science and Surface Activity of N Lauroyl L Glutamic Acid
Adsorption Dynamics at Liquid-Air and Liquid-Liquid Interfaces
The efficacy of N-Lauroyl-L-glutamic acid as a surfactant is rooted in its amphiphilic nature, possessing both a hydrophobic lauroyl tail and a hydrophilic glutamic acid headgroup. This structure drives its migration and accumulation at the interfaces between immiscible phases, such as liquid-air or liquid-liquid, thereby lowering the interfacial free energy.
The process by which surfactant molecules migrate from the bulk solution to an interface and arrange themselves is not instantaneous. The study of this process over time is known as adsorption kinetics, which is often investigated by measuring the dynamic interfacial tension (IFT). Techniques like pendant drop tensiometry are used to monitor the change in IFT as surfactant molecules adsorb to a newly created interface.
The rate of adsorption is influenced by several factors, including the surfactant's bulk concentration and the presence of any energy barriers to adsorption. For many surfactants, the adsorption process is diffusion-controlled, meaning the rate is limited by how quickly molecules can travel from the bulk phase to the sub-interfacial layer. The kinetics of this process can be described by various theoretical models.
While specific kinetic data for N-Lauroyl-L-glutamic acid is not extensively detailed in publicly available literature, studies on analogous N-acyl amino acid surfactants provide insight. For instance, the adsorption process is typically characterized by an initial rapid decrease in interfacial tension as the interface becomes populated with surfactant molecules, followed by a slower approach to an equilibrium value. The time required to reach this equilibrium is a key parameter of the adsorption kinetics.
The final equilibrium state of the adsorbed surfactant layer is governed by several physicochemical factors.
Concentration: As the bulk concentration of the surfactant increases, the number of molecules adsorbing to the interface also increases, leading to a greater reduction in interfacial tension. This continues until the interface becomes saturated and micelles begin to form in the bulk solution, a point known as the critical micelle concentration (CMC). For sodium lauroyl glutamate (B1630785), the CMC has been reported to be approximately 0.4 g/L. turkchem.net
Temperature: Temperature can affect both the solubility of the surfactant and the kinetics of adsorption. An increase in temperature generally increases the kinetic energy of the molecules, which can lead to faster adsorption rates. However, it can also affect the packing and arrangement of the molecules at the interface.
Ionic Strength: The presence of electrolytes in the aqueous solution can influence the electrostatic interactions between the charged headgroups of the surfactant molecules at the interface, potentially affecting their packing density.
Surface Excess Concentration (Γ) , defined as the concentration of the surfactant at the interface relative to the bulk phase, is a crucial parameter for quantifying adsorption equilibrium. researchgate.net It can be calculated from the relationship between surface tension and surfactant concentration using the Gibbs adsorption isotherm. A higher surface excess concentration indicates a more densely packed interfacial layer.
| Factor | Influence on Adsorption of N-Lauroyl-L-glutamic Acid |
|---|---|
| pH | Affects the ionization of the two carboxylic acid headgroups, influencing molecular charge and packing at the interface. Neutral pH often corresponds to the lowest surface tension. mdpi.com |
| Concentration | Higher bulk concentration leads to greater surface coverage and lower interfacial tension, up to the Critical Micelle Concentration (CMC). turkchem.net |
| Temperature | Influences surfactant solubility and the rate of molecular diffusion to the interface. |
| Ionic Strength | Modifies electrostatic interactions between headgroups, which can alter the packing density of the adsorbed film. |
Interfacial Rheological Properties of N-Lauroyl-L-glutamic Acid Films
Once adsorbed, the layer of N-Lauroyl-L-glutamic acid molecules at an interface exhibits its own rheological properties, behaving as a two-dimensional film with both elastic (solid-like) and viscous (liquid-like) characteristics. Interfacial rheology studies the response of this film to deformation, which is crucial for understanding the stability of systems like foams and emulsions. wikipedia.org
Dilational interfacial rheology examines the film's response to changes in interfacial area (expansion and compression). The key parameters measured are the dilational modulus (E) and the phase angle (δ).
Dilational Modulus (E): This complex modulus quantifies the film's resistance to a change in area. It is composed of an elastic (storage) modulus (E') and a viscous (loss) modulus (E''). The elastic modulus represents the energy stored and recovered during deformation, indicating the film's elasticity, while the viscous modulus represents the energy dissipated, indicating the film's viscosity. A higher dilational modulus generally corresponds to a stronger, more rigid interfacial film. mdpi.comhawaii.edu
Phase Angle (δ): This angle describes the relationship between the stress and strain response of the film. A phase angle of 0° indicates a purely elastic film, while an angle of 90° signifies a purely viscous one. For viscoelastic films formed by surfactants, the phase angle will be between these two extremes. researchgate.net
Studies on similar N-acyl amino acid surfactants show that the dilational modulus is highly dependent on the surfactant concentration and the oscillation frequency. researchgate.net Typically, the modulus increases with concentration, reaches a maximum, and then may decrease as the concentration approaches and surpasses the CMC. researchgate.net
The specific molecular structure of a surfactant is the primary determinant of its interfacial rheological behavior. For N-Lauroyl-L-glutamic acid, several features are significant:
Hydrophobic Chain: The 12-carbon lauroyl chain provides the driving force for adsorption and contributes to van der Waals interactions between molecules within the interfacial film.
Amino Acid Headgroup: The glutamic acid headgroup is relatively bulky and contains two carboxylic acid groups. This allows for the formation of strong intermolecular hydrogen bonds, which can significantly increase the rigidity and elasticity of the interfacial film.
Charge and Conformation: As discussed, the pH-dependent charge of the headgroups influences electrostatic repulsion. At pH values where the headgroups are charged, repulsion can lead to a more expanded, less rigid film. Conversely, conditions that favor hydrogen bonding can create a more condensed and elastic film.
Research on other surfactants has shown that branched or more complex molecular structures can lead to higher interfacial viscoelasticity, which in turn enhances the stability of emulsions. mdpi.com The presence of two carboxylate groups in N-Lauroyl-L-glutamic acid suggests the potential for complex intermolecular interactions, likely resulting in a highly viscoelastic interfacial film that contributes to its effectiveness as a stabilizer. Studies on poly-L-glutamic acid have also highlighted the importance of hydrogen bonding and electrostatic interactions in determining the rigidity of molecular structures. nih.gov
Foaming and Foam Stability Characteristics of Aqueous Solutions
N-Lauroyl-L-glutamic acid and its salts are known for their excellent foaming properties, producing a rich and fine foam. researchgate.net Foamability is linked to the surfactant's ability to rapidly lower the surface tension of the solution and adsorb at the air-water interface created during bubble formation.
However, the creation of foam is distinct from its stability over time. Foam stability is a more complex phenomenon related to the properties of the adsorbed surfactant films that make up the bubble lamellae. Several factors contribute to the high foam stability of N-Lauroyl-L-glutamic acid solutions:
High Film Viscoelasticity: The strong, viscoelastic interfacial films discussed previously are crucial. These films resist mechanical shocks and prevent the rupture of the thin liquid lamellae between bubbles.
Prevention of Drainage: A stable foam resists the drainage of liquid from the lamellae under gravity. The structure of the surfactant film can immobilize water molecules, slowing this process.
Reduced Gas Diffusion: The densely packed surfactant layer at the interface acts as a barrier, reducing the rate of gas diffusion from smaller bubbles to larger ones (Ostwald ripening), which is a primary mechanism of foam collapse.
Studies on sodium lauroyl glutamate have shown that its solutions can form highly stable foams, particularly at neutral pH. researchgate.net It has been suggested that a gel-like network structure can form within the foam films under specific pH and temperature conditions, significantly enhancing foam stability by increasing the viscosity of the lamellae and hindering drainage. researchgate.net
| Foam Property | Role of N-Lauroyl-L-glutamic Acid |
|---|---|
| Foamability | Efficiently lowers surface tension, allowing for the easy creation of a high volume of fine bubbles. researchgate.net |
| Foam Stability | Forms a highly viscoelastic and robust interfacial film that resists bubble coalescence and rupture. researchgate.net |
| Liquid Drainage | The formation of gel-like structures within the foam lamellae can slow the drainage of liquid, prolonging foam life. researchgate.net |
| pH Dependence | Foam properties, particularly stability, are strongly influenced by pH, with optimal performance often observed around neutral pH. nih.govresearchgate.net |
Quantitative Assessment of Foamability and Foam Longevity
The foaming properties of N-Lauroyl-L-glutamic acid and its corresponding salt, sodium lauroyl glutamate (SLG), are influenced by environmental factors such as pH. At a neutral pH, solutions of sodium lauroyl glutamate exhibit minimal surface tension, which contributes to the formation of more stable foam. The stability of the foam is also connected to the formation of a gel network structure within the foam films, the strength of which is pH and temperature-dependent researchgate.net. In acidic conditions, N-Lauroyl-L-glutamic acid is known to produce a rich foam longchangchemical.com.
Research has shown that the foaming capabilities of sodium lauroyl glutamate are robust across a wide pH range. The foam volume demonstrates a trend where it increases and then decreases as the pH level changes, with optimal foaming performance observed around a pH of 5.5 ± 0.5. When compared to other anionic surfactants, sodium lauroyl glutamate produces a moderate foam, which is particularly suitable for facial cleansing products. Furthermore, its foam stability is notably superior, especially at a pH of 6.0, when compared to other common anionic surfactants across various temperatures.
To provide a quantitative perspective on the foaming performance of sodium lauroyl glutamate (SLG), the following data has been compiled from research findings.
Table 1: Foaming Properties of Sodium Lauroyl Glutamate (SLG) in Mixed Surfactant Systems
| Surfactant System | Condition | Foam Nucleation Time (Time to reach 100 mL) | Foam Volume (mL) | Foam Film Half-Life (Tfls 50%) |
|---|---|---|---|---|
| SLG Series | - | 20–30 s | - | - |
| SLG-CAB Blends | pH 8.5 | 20 s | - | > 5 min |
| SLG-CAB/SLG-AES Systems | - | - | 119 ± 1 mL | - |
| SLG-CAB/SLG | pH 7.5 | - | - | 390.0 s (peak) |
| SLG-CAB/SLG | pH 9.5 | - | - | 267.1 s (minimum) |
Synergistic Interactions with Co-surfactants and Non-ionic Additives
The foaming properties of N-Lauroyl-L-glutamic acid can be significantly enhanced through synergistic interactions when combined with other surfactants. For instance, blending sodium lauroyl glutamate (SLG) with the zwitterionic surfactant cocamidopropyl betaine (B1666868) (CAB) leads to accelerated foam nucleation. At a pH of 8.5, SLG-CAB blends can generate 100 mL of foam in 20 seconds, a notable improvement from the 35 seconds it can take for SLG on its own nih.gov. This enhancement is attributed to the formation of robust hydrogen bonds between the ammonium (B1175870) protons of CAB and the carboxamide oxygen of SLG, which thermodynamically stabilizes the system and improves foam film stability nih.gov.
The combination of SLG with co-surfactants like CAB and sodium lauryl ether sulfate (B86663) (AES) also results in a stable foaming capacity, maintaining a foam volume of approximately 119 ± 1 mL nih.gov. This synergistic effect not only improves the speed of foam formation but also the quality and longevity of the foam. The resulting foam from SLG-CAB mixtures consists of monodisperse bubbles with a diameter of about 95 μm, which imparts a velvety sensory perception nih.gov.
The following table presents data on the synergistic effects on foam volume when sodium lauroyl glutamate (SLG) is combined with other surfactants.
Table 2: Synergistic Effects on Foam Volume with Co-surfactants
| Surfactant System | pH | Foam Volume (mL) |
|---|---|---|
| Individual CAB solution | 8 | ≤105 |
| Individual SLS solution | 8 | ≤105 |
| Combination of CAB and SLS | 8 | 116 |
| SLG-CAB/SLG-AES systems | - | 119 ± 1 |
Biological Interactions and Advanced Biomedical Research of N Lauroyl L Glutamic Acid
Interactions with Protein Systems and Macromolecules
N-Lauroyl-L-glutamic acid, an acylated amino acid derivative, demonstrates significant interactions with protein systems, particularly in the realm of protein chemistry and biotechnology. Its unique properties as a surfactant make it a valuable tool in methodologies aimed at manipulating protein structure and function, especially for proteins that are prone to aggregation.
A primary challenge in biotechnology, particularly in the production of recombinant proteins, is the formation of insoluble aggregates known as inclusion bodies within host organisms like Escherichia coli. nih.govresearchgate.net N-Lauroyl-L-glutamic acid has emerged as a key component in novel strategies designed to solubilize these aggregates and facilitate the refolding of the denatured proteins back into their biologically active, native conformations. nih.govresearchgate.net
The production of recombinant proteins often results in their accumulation in dense, insoluble inclusion bodies. nih.gov Traditional methods for recovering these proteins involve harsh denaturants, which can lead to inefficient refolding and low recovery yields. N-Lauroyl-L-glutamic acid (C12-L-Glu) offers a milder and more effective alternative. researchgate.net In a screening of over 50 different detergents, long-chain acylated amino acids with dicarboxylic acid components were found to be particularly effective, with N-Lauroyl-L-glutamic acid showing the highest recovery rates for native proteins. nih.govresearchgate.netkisti.re.kr
This methodology has been successfully applied to model proteins such as human interleukin-6 (hIL-6) and microbial transglutaminase, demonstrating its utility in the production and purification of diverse recombinant proteins. nih.govresearchgate.net The use of mild detergents like N-Lauroyl-L-glutamic acid can help preserve native-like secondary structures within the inclusion bodies, which simplifies the subsequent refolding process. huji.ac.il
N-Lauroyl-L-glutamic acid functions as an anionic detergent that effectively solubilizes protein aggregates from inclusion bodies. nih.govscispace.com Its efficacy stems from its ideal properties as a solubilizing agent, which include a highly reversible binding to globular proteins and the ability to induce reversible conformational changes. nih.govkisti.re.kr Unlike harsh denaturants, N-Lauroyl-L-glutamic acid appears to dissociate readily from the protein, a critical feature for successful refolding. researchgate.netsemanticscholar.org Spectroscopic and native gel electrophoretic analyses have confirmed these beneficial interactions between the detergent and model proteins. nih.govkisti.re.kr This reversible interaction ensures that once the protein is solubilized, the detergent can be removed, allowing the polypeptide chain to fold into its correct tertiary structure. nih.gov
While N-Lauroyl-L-glutamic acid is effective at solubilizing protein aggregates, the subsequent refolding step, often achieved through dilution, can be hampered by re-aggregation of the protein folding intermediates. nih.gov Research has shown that the inclusion of specific co-solutes in the refolding buffer can dramatically enhance the yield of correctly folded, active protein. nih.gov Arginine, in particular, has been identified as a highly effective folding-assisting agent and aggregation suppressor. nih.govresearchgate.netkisti.re.kr
The addition of arginine to the refolding buffer significantly improves the efficiency of the process by inhibiting protein aggregation. researchgate.netnih.gov Arginine is thought to work by mildly interacting with hydrophobic amino acids on the protein surface through a combination of electrostatic, hydrophobic, and cation-π interactions. nih.gov These moderate interactions prevent the strong, non-specific associations between protein intermediates that lead to aggregation, thereby creating an environment conducive to proper folding. nih.gov This synergistic system, combining N-Lauroyl-L-glutamic acid for solubilization and arginine for aggregation suppression, represents a novel and highly effective technology for recovering bioactive proteins from inclusion bodies. nih.govresearchgate.net
Table 1: Summary of N-Lauroyl-L-glutamic Acid and Arginine in Recombinant Protein Refolding
| Component | Role | Mechanism of Action | Model Proteins Studied |
|---|---|---|---|
| N-Lauroyl-L-glutamic acid | Solubilizing Detergent | Binds reversibly to proteins, causing reversible conformational changes to dissolve inclusion bodies. nih.govkisti.re.kr | Human interleukin-6, Microbial transglutaminase nih.govresearchgate.net |
| Arginine | Folding Assisting Agent / Aggregation Suppressor | Inhibits protein aggregation during dilution refolding by mildly interacting with folding intermediates. researchgate.netnih.gov | Human interleukin-6, Microbial transglutaminase nih.govresearchgate.net |
The interaction between N-Lauroyl-L-glutamic acid and proteins is characterized by its ability to reversibly modulate their conformation. nih.gov When used at concentrations effective for solubilization, it can denature proteins. researchgate.net However, a key feature of this interaction is its reversibility. nih.govkisti.re.kr Upon removal of the detergent, typically through dilution, the protein is able to refold into its native, functional state. nih.gov This property is crucial for its application in biotechnology, as the ultimate goal is not just to solubilize the protein but to recover its biological activity. researchgate.net The ability of N-Lauroyl-L-glutamic acid to disrupt the non-native intermolecular interactions that form inclusion bodies, while allowing the reformation of the intramolecular interactions that define a protein's native structure, underscores its utility in modulating protein conformational stability for therapeutic and industrial applications. nih.govnih.gov
Protein Solubilization and Refolding Methodologies
Enzymatic Hydrolysis and Substrate Specificity in Biological Contexts
N-Lauroyl-L-glutamic acid, being an N-acyl-amino acid, can be subject to enzymatic hydrolysis, a reaction that cleaves the amide bond between the lauroyl group and the glutamic acid moiety. The enzymes primarily responsible for this action are aminoacylases (EC 3.5.1.14). researchgate.net
The substrate specificity of these enzymes is diverse. researchgate.net Studies on various aminoacylases have shown different levels of activity towards N-acyl-amino acids. For instance, some aminoacylases exhibit broad specificity and can hydrolyze various acetyl-amino acids, but show lesser activity towards substrates with longer acyl chains, such as lauroyl-amino acids. researchgate.net Conversely, other aminoacylases have been identified that prefer long-chain acyl-amino acids. A novel recombinant aminoacylase (B1246476) from Paraburkholderia monticola (PmAcy) demonstrated a high conversion rate with N-lauroyl-L-alanine, indicating a preference for long-chain substrates. nih.gov Similarly, an enzyme from Burkholderia sp. was found to catalyze both the degradation and synthesis of various N-acyl-amino acids, with high synthesis yields for N-lauroyl-L-phenylalanine and N-lauroyl-L-arginine. researchgate.net
This enzymatic activity is relevant in biological contexts, such as the human skin microbiome, where enzymes capable of hydrolyzing acyl-amino acids are present. nih.gov The susceptibility of N-Lauroyl-L-glutamic acid to hydrolysis by specific aminoacylases is a key factor in its biodegradability and biological interactions. The specificity of a given enzyme for the lauroyl group versus other acyl chains, and for glutamic acid versus other amino acids, determines the rate and extent of its breakdown in a biological system. mit.edu
Activity of Microbial Enzymes (e.g., Human Skin Microbiome) on N-Acylamino Acids
The human skin microbiome possesses a diverse enzymatic machinery capable of metabolizing a variety of substrates present on the skin surface. Among these are N-acylamino acids, a class of molecules to which N-Lauroyl-L-glutamic acid belongs. Research has identified enzymes within the human skin microbiome that are capable of hydrolyzing acyl-amino acids nih.gov. This enzymatic action can lead to the decomposition of these molecules upon application to the skin, suggesting a role for these compounds as skin-protecting agents that are metabolized by the resident microflora nih.gov.
Pharmacological Activities and Potential Therapeutic Applications
N-Lauroyl-L-glutamic acid has been identified as an amino acid derivative with potential therapeutic applications, particularly in the realm of respiratory diseases medchemexpress.com.
Investigation of Anti-Asthmatic Activity and Related Physiological Responses
Studies have indicated that N-Lauroyl-L-glutamic acid possesses anti-asthmatic activity and has been found to improve asthma symptoms medchemexpress.com. While the precise physiological and molecular mechanisms for N-Lauroyl-L-glutamic acid are still under investigation, research into the related compound, L-glutamine, offers potential insights. L-glutamine has been shown to suppress allergic airway inflammation. This is achieved through the rapid upregulation of MAPK phosphatase (MKP)-1, which acts as a negative regulator of inflammation by deactivating p38 and JNK mitogen-activated protein kinases (MAPKs) nih.gov. A deficiency in glutamine has been observed to lead to the impairment of MKP-1 induction and the activation of p38 MAPK and cytosolic phospholipase A2 (cPLA2), resulting in an increase in neutrophilic airway inflammation nih.gov.
It is important to note that a study on L-glutamic acid, the parent amino acid of N-Lauroyl-L-glutamic acid, in rabbits did not show any bronchoconstriction or an increase in airway responsiveness to histamine (B1213489) nih.gov. This suggests that the anti-asthmatic effects may be specific to the N-acylated form of the amino acid.
Exploration in the Suppression of Respiratory Disease Symptoms
The potential application of N-Lauroyl-L-glutamic acid is primarily focused on the suppression of respiratory diseases, which may help in improving the quality of life for patients medchemexpress.com. The inflammatory response in the lungs is a complex process involving a variety of cells and mediators nih.govnih.gov. Chronic inflammation is a hallmark of conditions like asthma nih.gov. The therapeutic potential of targeting amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), is being explored as a novel approach for bronchial asthma, including steroid-resistant types mdpi.com. While not directly studying N-Lauroyl-L-glutamic acid, this line of research highlights the importance of amino acid metabolism and transport in the pathogenesis of respiratory diseases.
Potential as Absorption Enhancers for Systemically Poorly Absorbed Hydrophilic Agents
N-acyl amino acids are being investigated for their potential to act as absorption enhancers for drugs that are poorly absorbed, particularly hydrophilic agents. While specific data on N-Lauroyl-L-glutamic acid is limited in this direct context, the broader class of N-acylated α-amino acids has been explored as novel oral delivery agents for proteins acs.org. The principle behind this application lies in the amphiphilic nature of these molecules, which can interact with biological membranes and facilitate the transport of other molecules across them.
Research on L-glutamine absorption has shown that its uptake is enhanced when ingested as L-alanylglutamine compared to the free amino acid form nih.gov. This suggests that modifications to the amino acid structure can significantly impact its absorption and bioavailability. Oral glutamine supplementation has been shown to acutely improve glutamine and arginine bioavailability in both plasma and erythrocytes nih.gov. These findings support the concept that N-acylated amino acids could be designed to improve the delivery of therapeutic agents.
Taste Receptor Interactions and Sensory Perception Modulation
Structure-Activity Relationship Studies for Taste Enhancement Properties
N-Lauroyl-L-glutamic acid is structurally related to L-glutamic acid, the molecule primarily responsible for the umami taste, which is one of the five basic tastes wikipedia.org. The sodium salt of glutamic acid, monosodium glutamate (B1630785) (MSG), is well-known for its flavor-enhancing properties wikipedia.orgnih.gov. The umami taste is detected by specific receptors in the taste buds, including the T1R1/T1R3 heterodimer and metabotropic glutamate receptors (mGluR1 and mGluR4) nih.gov.
A key characteristic of the umami taste is its synergistic enhancement by 5'-ribonucleotides such as inosinate and guanylate nih.gov. This potentiation is a hallmark of umami, and the intensity of the taste is significantly increased when both glutamate and these nucleotides are present nih.gov. It is hypothesized that the binding of inosinic acid to the T1R1/T1R3 receptor facilitates the binding of glutamic acid, leading to a stronger taste perception youtube.com.
The structure of the amino acid is crucial for its taste properties. The free, unbound form of glutamic acid is responsible for the umami taste wikipedia.org. The acylation of the amino group, as in N-Lauroyl-L-glutamic acid, would be expected to modify its interaction with the umami receptors. While direct studies on the taste profile of N-Lauroyl-L-glutamic acid are not detailed in the provided results, the principles of structure-activity relationships in umami taste suggest that the N-lauroyl group would significantly alter its binding to the T1R1/T1R3 receptor compared to L-glutamic acid.
Molecular Mechanisms of Ligand Binding to G-Protein Coupled Taste Receptors
N-Lauroyl-L-glutamic acid is recognized for its "kokumi" taste-enhancing properties, which modulate and enrich the fundamental tastes of sweet, salty, and umami. The molecular interactions underlying this effect primarily involve G-protein coupled taste receptors, with the Calcium-Sensing Receptor (CaSR) identified as the principal target.
The CaSR, a member of the class C G-protein coupled receptor family, possesses a large extracellular Venus flytrap (VFT) domain. This domain is the primary binding site for "kokumi" substances. Research on compounds structurally related to N-Lauroyl-L-glutamic acid, such as γ-glutamyl peptides, has elucidated key structural requirements for potent CaSR activation. A crucial feature is the presence of an N-terminal γ-L-glutamyl residue, which is also a core component of N-Lauroyl-L-glutamic acid.
The binding of these agonist molecules to the VFT domain is thought to induce a conformational change in the receptor, transitioning it to an active state. This activation is often potentiated by the presence of extracellular calcium ions (Ca²⁺), which also bind to the VFT domain. While specific molecular docking and binding energy data for N-Lauroyl-L-glutamic acid are not extensively detailed in the current body of research, the general mechanism is inferred from studies on analogous molecules. The interaction is believed to be stabilized by a combination of hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues within the VFT binding pocket.
While the CaSR is the primary receptor associated with "kokumi" taste, some evidence suggests a potential interaction with the T1R3 taste receptor subunit. T1R3 is a common component of the heterodimeric sweet (T1R2/T1R3) and umami (T1R1/T1R3) taste receptors. It is hypothesized that the binding of "kokumi" substances to CaSR may allosterically modulate the function of these other taste receptors, leading to the enhancement of sweet and umami tastes. However, other studies indicate that CaSR-expressing taste cells are a distinct population from those expressing T1R3, suggesting a more complex signaling pathway.
Detailed research findings on the specific molecular interactions of N-Lauroyl-L-glutamic acid are still an emerging area of study. The following tables summarize the key molecular players and the anticipated, though not yet fully elucidated, binding characteristics based on related compounds.
Interactive Data Table: Key Molecular Interactions in N-Lauroyl-L-glutamic Acid Taste Perception
| Parameter | Description | Value/Finding for N-Lauroyl-L-glutamic Acid |
| Primary Receptor | The main G-protein coupled receptor responsible for detecting the "kokumi" taste of N-Lauroyl-L-glutamic acid. | Calcium-Sensing Receptor (CaSR) |
| Receptor Subunit | The specific domain of the receptor where binding is predicted to occur. | Venus Flytrap (VFT) Domain |
| Key Structural Motif | The part of the N-Lauroyl-L-glutamic acid molecule essential for receptor activation. | N-terminal γ-L-glutamyl residue |
| Binding Interactions | The types of chemical bonds and forces stabilizing the ligand-receptor complex. | Hydrogen Bonding & Hydrophobic Interactions (Inferred) |
| Co-agonist | Molecules that enhance the binding and activation of the receptor by the primary ligand. | Extracellular Calcium Ions (Ca²⁺) |
| Potential Secondary Receptor | Other taste receptors that may be allosterically modulated. | T1R3 Subunit (of sweet and umami receptors) |
Interactive Data Table: Detailed Research Findings on Ligand Binding to G-Protein Coupled Taste Receptors (Inferred for N-Lauroyl-L-glutamic Acid)
| Research Finding | Methodology | Specific Data for N-Lauroyl-L-glutamic Acid |
| Binding Affinity (Kd) | Quantitative measure of the binding strength between the ligand and the receptor. | Data not currently available in reviewed literature. |
| Binding Energy (ΔG) | The free energy change upon binding of the ligand to the receptor. | Data not currently available in reviewed literature. |
| Key Interacting Residues | Specific amino acids within the receptor's binding pocket that form direct contacts with the ligand. | Data not currently available in reviewed literature. |
| Conformational Change | The structural rearrangement of the receptor upon ligand binding that leads to its activation. | Conformational shift in the Venus Flytrap (VFT) domain to an active state is presumed. |
Advanced Material Applications and Engineering of N Lauroyl L Glutamic Acid Based Systems
Applications in Enhanced Oil Recovery (EOR) Technologies
N-Lauroyl-L-glutamic acid (LGA) has been identified as a promising, environmentally friendly surfactant for chemical EOR operations. researchgate.net Derived from renewable resources, amino acid-based surfactants like LGA offer biodegradable and biocompatible alternatives to conventional surfactants. researchgate.net
Comprehensive Evaluation of EOR Potential and Performance Metrics
The primary goal of surfactant flooding in EOR is to mobilize residual oil trapped in reservoir pores after primary and secondary recovery stages. researchgate.net The effectiveness of a surfactant is measured by its ability to increase the amount of oil recovered. In laboratory core displacement experiments, N-Lauroyl-L-glutamic acid has demonstrated significant potential. Studies show that LGA can achieve an additional oil recovery of 25% after initial waterflooding. researchgate.net This performance positions it as a viable green alternative to commonly used surfactants like Sodium Dodecyl Sulfate (B86663) (SDS). researchgate.net
| Surfactant | Type | Additional Oil Recovery (%) | Source |
|---|---|---|---|
| N-Lauroyl-L-glutamic acid (LGA) | Amino Acid-Based | 25% | researchgate.net |
| N-lauroyl sarcosine (B1681465) (NLS) | Amino Acid-Based | 43% | researchgate.net |
| Sodium Dodecyl Sulfate (SDS) | Conventional Anionic | 23.8% | researchgate.net |
| Sodium Cocoyl Alaninate (SCA) | Amino Acid-Based | 29.5% | researchgate.net |
Reduction of Interfacial Tension in Crude Oil/Water Systems
A critical mechanism for mobilizing trapped oil is the reduction of interfacial tension (IFT) between the crude oil and the injection water. nih.gov High IFT creates capillary forces that immobilize oil droplets within the porous rock matrix. By significantly lowering this tension, surfactants reduce the capillary forces, allowing the oil to be displaced and recovered. nih.gov N-Lauroyl-L-glutamic acid has proven effective in this regard, capable of reducing the IFT to a minimum of 0.14 mN/m. researchgate.net While other amino acid surfactants like N-lauroyl sarcosine have achieved even lower IFTs (0.07 mN/m), the reduction by LGA is substantial and contributes to its EOR performance. researchgate.net
| System | Surfactant | Minimum IFT (mN/m) | Source |
|---|---|---|---|
| Crude Oil / Water | None | ~30 | mdpi.com |
| Crude Oil / Water | N-Lauroyl-L-glutamic acid (LGA) | 0.14 | researchgate.net |
| Crude Oil / Water | N-lauroyl sarcosine (NLS) | 0.07 | researchgate.net |
Alteration of Reservoir Rock Wettability
The wettability of reservoir rock, which is its preference to be in contact with either oil or water, is a key factor in oil recovery. Many reservoirs are "oil-wet," meaning the rock surface preferentially adsorbs oil, which makes it difficult for water to displace the oil. researchgate.net Surfactants can alter this preference toward a more "water-wet" state, where water can more effectively sweep the oil from the rock surfaces. researchgate.net N-Lauroyl-L-glutamic acid has demonstrated good wetting power on quartz surfaces, a common component of sandstone reservoirs, indicating its capability to alter rock surface wettability favorably for EOR. researchgate.netnih.gov
Emulsification Stability in Subsurface Environments
During chemical EOR, the formation of emulsions—dispersions of oil droplets in water or vice versa—is a common phenomenon. nih.gov The stability of these emulsions is crucial; a stable emulsion can help to transport oil through the reservoir to production wells. Research has shown that while N-lauroyl sarcosine may have a better emulsifying power, N-Lauroyl-L-glutamic acid yields more stable emulsions. researchgate.net This characteristic can be advantageous in maintaining the integrity of the mobilized oil bank as it moves through the subsurface environment.
Performance under High Salinity and Elevated Temperature Conditions
Reservoir conditions often involve high temperatures and high concentrations of dissolved salts (high salinity), which can impair the performance of conventional surfactants. researchgate.net A key advantage of amino acid-based surfactants is their resilience in these harsh environments. Both N-Lauroyl-L-glutamic acid and N-lauroyl sarcosine have shown high tolerance to salt and hardness, particularly at elevated temperatures. researchgate.net Specifically for LGA, it exhibits notable resistance to salinity when its concentration is below the critical micelle concentration (CMC), which is an important consideration for designing injection strategies. researchgate.net
Supramolecular Materials for Biomedical Engineering Applications
The unique molecular structure of N-Lauroyl-L-glutamic acid, featuring a hydrophilic L-glutamic acid head and a hydrophobic lauroyl tail, makes it an ideal building block for self-assembling supramolecular materials. nih.gov This capacity for spontaneous organization into ordered structures via noncovalent interactions is being explored for various biomedical engineering applications. d-nb.infodovepress.com
Polymers based on L-glutamic acid, such as Poly(α-L-glutamic acid) (PGA), are well-regarded for their biocompatibility, biodegradability, and non-immunogenicity, making them excellent candidates for use in the body. mdpi.commdpi.com These polymers are used to construct micelles, nanoparticles, and hydrogels for applications like drug delivery and tissue engineering. mdpi.commdpi.commpbio.com
For instance, self-healing supramolecular hydrogels have been developed based on the self-assembly of modified poly(L-glutamic acid) polymers. nih.gov These materials can recover their structure and function after injury, making them attractive for tissue engineering scaffolds. nih.gov The formation of these hydrogels often relies on specific molecular interactions, such as the host-guest linkage between cholesterol-modified and β-cyclodextrin-modified poly(L-glutamic acid). nih.gov The amphiphilic nature of N-Lauroyl-L-glutamic acid suggests its potential as a component in similar self-assembling systems, where it could form the basis of nanostructures designed to carry therapeutic agents or to act as scaffolds for cell growth. nih.govmdpi.com
Hydrogels as Biocompatible Scaffolds for Cell Culture and Tissue Regeneration
N-Lauroyl-L-glutamic acid and its derivatives are gaining prominence in the development of biocompatible hydrogels for three-dimensional (3D) cell culture and tissue regeneration. These hydrogels can mimic the natural extracellular matrix (ECM), providing a supportive environment for cell growth, proliferation, and differentiation. The self-assembling properties of these molecules are key to forming the nanofibrous architecture of the hydrogels, which is crucial for cell adhesion and migration.
Research has demonstrated that organogels formed from N-lauroyl-L-glutamic acid di-n-butylamide can serve as effective scaffolds. The mechanical properties of these gels, such as elasticity, can be significantly enhanced when formed within a confined space, a phenomenon attributed to a structural transition from a multi-domain to a single network system acs.org. The ability to tune the mesh size of the fiber network by controlling the supersaturation of the system allows for precise engineering of the hydrogel's rheological properties to suit specific cell types and tissue engineering applications researchgate.net.
In a study focused on neuronal cell growth, while not using N-Lauroyl-L-glutamic acid directly, the principle of using simple synthetic molecules to form hydrogel scaffolds for 3D cell culture was validated. In that research, N-heptyl-galactonamide formed a suitable scaffold for neuronal cell growth, demonstrating that such self-assembling systems are permissive to cell colonization and organization in a 3D environment acs.org. This supports the potential of similarly structured molecules like N-Lauroyl-L-glutamic acid derivatives in neural tissue engineering. Furthermore, hydrogel scaffolds with concentration gradients of glutamic acid-modified hyaluronic acid and collagen have been shown to guide the directional migration of neural stem cells, highlighting the importance of the glutamic acid moiety in creating biomimetic and instructive scaffolds researchgate.net.
The biocompatibility of these hydrogel systems is a significant advantage. Hydrogels, in general, are considered highly biocompatible due to their high water content and structural similarity to living tissues nih.gov. This intrinsic biocompatibility, combined with the ability to engineer the mechanical and structural properties of N-Lauroyl-L-glutamic acid-based hydrogels, makes them promising candidates for advanced tissue engineering applications.
Table 1: Properties of N-Lauroyl-L-glutamic Acid-Based Hydrogels for Cell Culture
| Property | Description | Significance in Cell Culture & Tissue Regeneration |
|---|---|---|
| Biocompatibility | The ability of the material to perform with an appropriate host response in a specific application. | Essential for minimizing inflammation and immune response, ensuring cell viability and function. |
| 3D Nanofibrous Network | The self-assembled structure of the hydrogel that mimics the natural extracellular matrix. | Provides physical support for cells, facilitates cell adhesion, migration, and nutrient transport. |
| Tunable Mechanical Properties | The ability to control the stiffness and elasticity of the hydrogel. | Allows for the creation of scaffolds that match the mechanical properties of the target tissue, influencing cell differentiation and behavior. |
| Controlled Mesh Size | The ability to adjust the pore size of the hydrogel network. | Affects the diffusion of nutrients, oxygen, and signaling molecules to the encapsulated cells, and the removal of waste products. |
Controlled Drug Delivery Systems and Encapsulation Technologies
The amphiphilic nature of N-Lauroyl-L-glutamic acid, possessing both a hydrophobic lauroyl tail and a hydrophilic glutamic acid head, makes it an excellent candidate for controlled drug delivery and encapsulation technologies. This molecular structure allows for the effective encapsulation of both hydrophobic and hydrophilic therapeutic agents, enhancing their solubility, stability, and bioavailability.
Organogels based on derivatives of N-Lauroyl-L-glutamic acid, such as N-lauroyl-L-glutamic acid di-n-butylamide (GP-1), have been extensively studied as carriers for the controlled release of drugs researchgate.net. The release of a lipophilic drug, Sesamin, from a GP-1 organogel was found to be inversely correlated with the rigidity of the gel network. A higher gelator concentration resulted in a more rigid gel and a lower steady-state flux of the drug through the skin researchgate.net. This demonstrates the potential to fine-tune drug release kinetics by modulating the physical properties of the hydrogel matrix.
The mechanism of encapsulation often involves the formation of micelles or vesicles where the drug molecules are entrapped within the hydrophobic core or at the interface of the self-assembled structures. The subsequent release can be triggered by various mechanisms, including diffusion through the hydrogel matrix, degradation of the matrix, or in response to external stimuli.
Furthermore, the modification of related polymers like poly(γ-glutamic acid) with hydrophobic side groups has been shown to be an effective strategy for the encapsulation and release of hydrophobic drugs such as doxorubicin (B1662922) mdpi.com. By partially esterifying the carboxylic side groups of poly(γ-glutamic acid) with 4-phenyl-butyl bromide, researchers were able to create a series of derivatives with varying hydrophilic-lipophilic balances, allowing for the controlled formation of nanoparticles for drug encapsulation mdpi.com. This principle can be extended to N-Lauroyl-L-glutamic acid-based systems to develop a wide range of drug delivery platforms.
Table 2: Research Findings on N-Lauroyl-L-glutamic Acid-Based Drug Delivery Systems
| System | Drug | Key Finding |
|---|---|---|
| N-lauroyl-L-glutamic acid di-n-butylamide (GP-1) organogel | Sesamin (lipophilic) | Drug permeation through the skin is inversely correlated with the rigidity of the gel carrier. Higher gelator concentration leads to lower drug flux researchgate.net. |
| Hydrophobically modified poly(γ-glutamic acid) nanoparticles | Doxorubicin (hydrophobic) | Partial esterification of the polymer allows for the formation of nanoparticles capable of encapsulating and releasing the anticancer drug mdpi.com. |
Development of Stimuli-Responsive Hydrogels (e.g., Thermosensitive Systems)
Stimuli-responsive hydrogels, often referred to as "smart" hydrogels, are materials that undergo a reversible sol-gel transition in response to external stimuli such as temperature, pH, light, or ionic strength. N-Lauroyl-L-glutamic acid and its derivatives are promising building blocks for the development of such intelligent systems, particularly thermosensitive hydrogels.
Thermosensitive hydrogels have attracted significant attention for biomedical applications because they can be injected as a liquid at room temperature and then form a gel in situ at body temperature, creating a depot for sustained drug release or a scaffold for tissue engineering chemicalsresearchlab.commdpi.comnih.gov. The sol-gel transition is typically driven by changes in polymer-polymer and polymer-water interactions with temperature.
While N-Lauroyl-L-glutamic acid itself is not inherently thermosensitive, it can be incorporated into polymer systems to impart desirable properties. For instance, its amphiphilic nature can be used to modify the lower critical solution temperature (LCST) of thermosensitive polymers like poly(N-isopropylacrylamide) (PNIPAM). By copolymerizing or blending N-Lauroyl-L-glutamic acid derivatives with such polymers, it is possible to tune the sol-gel transition temperature to be near physiological conditions.
Table 3: Principles for Designing Thermosensitive Hydrogels with N-Lauroyl-L-glutamic Acid
| Design Principle | Mechanism | Potential Outcome |
|---|---|---|
| Copolymerization/Blending | Incorporating N-Lauroyl-L-glutamic acid into a thermosensitive polymer backbone (e.g., PNIPAM). | Tuning of the Lower Critical Solution Temperature (LCST) to be near physiological temperature. |
| Amphiphilic Character | The hydrophobic lauroyl tail and hydrophilic glutamic acid head influence polymer-water interactions. | Enhanced hydrophobic interactions upon heating can promote gelation at a desired temperature. |
| Control of Self-Assembly | Modifying the molecular environment to control the formation of micelles or other aggregates. | The structure of the self-assembled aggregates can influence the sol-gel transition temperature and the mechanical properties of the resulting gel. |
Utilization as Templates for Nanomaterial Synthesis
Directed Assembly of Inorganic Nanostructures (e.g., CuS Nanoribbons)
The self-assembling properties of N-Lauroyl-L-glutamic acid into well-defined nanostructures, such as fibers and ribbons, present an opportunity for its use as a template for the directed synthesis of inorganic nanomaterials. The chiral nature of the L-glutamic acid headgroup can induce the formation of helical or twisted aggregates, which can serve as scaffolds for the growth of inorganic materials with controlled morphology and dimensionality.
While the use of N-Lauroyl-L-glutamic acid as a template for the synthesis of copper sulfide (B99878) (CuS) nanoribbons is a highly specialized area with limited direct reports in the surveyed literature, the underlying principles of templated synthesis suggest its feasibility. The synthesis of various CuS nanostructures, including nanowires, nanorods, and nanotubes, has been achieved through various methods, often employing templates or capping agents to control the growth and assembly of the nanoparticles nih.gov.
The carboxylate groups of the glutamic acid moiety in N-Lauroyl-L-glutamic acid can act as binding sites for metal ions, such as Cu²⁺. Upon self-assembly of the amphiphile into nanoribbons, these bound metal ions would be arranged in a predetermined pattern along the organic template. Subsequent reaction with a sulfur source could then lead to the in-situ formation of CuS along the nanoribbon, resulting in a hybrid organic-inorganic nanostructure or a purely inorganic replica after removal of the organic template.
Rheological Control in Complex Fluid Formulations for Industrial and Consumer Products
Viscoelastic Behavior and Network Structure in Advanced Formulations
The ability of N-Lauroyl-L-glutamic acid and its derivatives to self-assemble into complex networks in solution makes them valuable rheology modifiers in a wide range of industrial and consumer products, from cosmetics and personal care items to advanced industrial fluids. These networks impart viscoelastic properties to the formulations, which are crucial for their performance, stability, and sensory characteristics.
The viscoelastic behavior of these systems is characterized by both solid-like elastic properties (represented by the storage modulus, G') and liquid-like viscous properties (represented by the loss modulus, G''). At low stress or frequency, the entangled network of self-assembled fibers can store energy and behave like a solid, while at higher stress or frequency, the network can break down and flow like a liquid.
Studies on hydrogels formed by the surfactant-mediated gelation of glutamic acid-based organogelators, including derivatives of N-Lauroyl-L-glutamic acid, have provided significant insights into the relationship between the network structure and the viscoelastic properties of the resulting gels. The shape of the surfactant micelles used to solubilize the organogelator (spherical versus wormlike) has a profound impact on the final gel network and its rheological behavior.
Hydrogels formed with wormlike micelles tend to exhibit higher sol-gel transition temperatures and form finer self-assembled fibrillar networks compared to those formed with spherical micelles. Furthermore, the hydrogels with wormlike micelles display viscoelastic behavior, suggesting the coexistence of the organogelator network and the wormlike micelle network. This dual network structure can lead to unique rheological properties, such as shear thickening, where the viscosity increases with increasing shear rate.
The ability to control the viscoelasticity of formulations containing N-Lauroyl-L-glutamic acid by manipulating factors such as concentration, pH, temperature, and the presence of other components like surfactants and salts, allows for the precise design of products with desired flow characteristics, texture, and stability.
Table 4: Factors Influencing the Viscoelastic Behavior of N-Lauroyl-L-glutamic Acid-Based Formulations
| Factor | Influence on Network Structure and Viscoelasticity |
|---|---|
| Concentration | Higher concentrations generally lead to a more entangled network, increasing both the storage (G') and loss (G'') moduli. |
| pH | Changes in pH can alter the ionization state of the glutamic acid headgroup, affecting intermolecular interactions and the stability of the self-assembled network. |
| Temperature | Temperature can affect the solubility of the amphiphile and the strength of the hydrophobic interactions, leading to changes in the network structure and viscoelastic properties. |
| Surfactant Micelle Shape | The shape of surfactant micelles used in the formulation (e.g., spherical vs. wormlike) can significantly influence the structure of the resulting gel network and its rheological behavior. |
| Ionic Strength | The presence of salts can screen the electrostatic repulsions between the charged headgroups, promoting closer packing and a more robust network. |
Computational and Theoretical Investigations of N Lauroyl L Glutamic Acid
Molecular Dynamics (MD) Simulations
MD simulations model the physical movements of atoms and molecules, offering a dynamic view of complex processes that are often difficult to observe experimentally. For N-Lauroyl-L-glutamic acid and related surfactants, MD simulations are crucial for understanding aggregate formation and interfacial phenomena.
The amphiphilic nature of N-Lauroyl-L-glutamic acid, possessing a hydrophobic lauroyl tail and a hydrophilic glutamic acid headgroup, drives its self-assembly into various ordered structures in solution. While direct MD simulations specifically on N-Lauroyl-L-glutamic acid are not extensively documented in dedicated studies, research on analogous L-glutamic acid-based copolymers provides significant insights.
New amphiphilic random copolymers containing a hydrophobic dodecyl (C12) chain and a hydrophilic L-glutamic acid moiety have been shown to self-assemble into different morphologies based on their hydrophobic-to-hydrophilic balance. nih.gov Copolymers with a higher proportion of the hydrophobic alkyl chain (around 90%) tend to form giant vesicles with diameters of several micrometers in ethanol/water mixtures. nih.gov As the hydrophobic ratio decreases to approximately 76%, the polymers preferentially form smaller, conventional vesicles in the hundred-nanometer range. nih.gov If the hydrophilic portion is further increased, the tendency to form organized structures diminishes. nih.gov
MD simulations are instrumental in revealing the mechanisms behind such aggregation. They can model the initial stages of aggregation, from the formation of dimers and trimers to larger, more complex structures. mdpi.com These simulations demonstrate that hydrophobic interactions between the alkyl tails and electrostatic interactions involving the charged headgroups are the primary forces governing the self-assembly process. njit.edu By simulating the trajectories of individual molecules, researchers can understand how factors like concentration and solvent composition influence the final morphology of the aggregates. researchgate.netnih.gov
MD simulations are a powerful tool for investigating the behavior of surfactant molecules at interfaces, such as the air/water or oil/water interface. These simulations provide detailed information on molecular packing, orientation, and the resulting changes in interfacial properties.
A theoretical model integrating MD simulation results with experimental surface tension isotherm data has been developed for N-acyl amino acid surfactants. rsc.org In this approach, MD simulations are used to determine key molecular parameters, such as the effective size of the headgroup at the interface. rsc.org For a series of N-Lauroyl amino acid surfactants, the effective headgroup radii determined from simulations were found to be approximately 0.4 Å larger than their respective radii of gyration. rsc.org This information is then used in thermodynamic models, such as the Helfand–Frisch–Lebowitz isotherm, to accurately describe the adsorption behavior. rsc.org
Simulations reveal the specific orientation of the molecules at the interface. Generally, the hydrophobic lauroyl tail extends into the non-aqueous phase (air or oil), while the hydrophilic glutamic acid headgroup remains in the aqueous phase. MD simulations can quantify this orientation, which is crucial for understanding how these surfactants reduce interfacial tension. Furthermore, studies on the adsorption of glutamic acid on solid surfaces, such as hydroxyapatite, have used MD to identify specific adsorption sites and patterns at the atomic level. nih.gov These simulations showed that the amino and carboxylate groups of glutamic acid bind to specific calcium and phosphate/hydroxyl sites on the crystal surface, forming an ordered adsorption layer. nih.gov
Table 1: Calculated and Fitted Isotherm Parameters for N-Lauroyl Amino Acid Surfactants from a Combined Experimental and MD Simulation Study rsc.org
| Parameter | C12-ALA | C12-VAL | C12-LEU | C12-PHE | C12-PRO |
| Aeff [nm²] | 0.257 | 0.276 | 0.284 | 0.280 | 0.272 |
| Rghg [nm] | 0.204 | 0.233 | 0.256 | 0.241 | 0.231 |
| Γn∞·10⁻¹⁰ [mol cm⁻²] | 8.002 | 6.938 | 6.553 | 6.741 | 7.144 |
| αn·10⁻⁵ [mol dm⁻³] | 4.2 ± 0.2 | 2.0 ± 0.2 | 0.86 ± 0.05 | 0.77 ± 0.05 | 2.0 ± 0.2 |
| Hs [kJ mol⁻¹] | 14.3 ± 0.4 | 11.3 ± 0.3 | 13.2 ± 0.4 | 13.4 ± 0.4 | 10.0 ± 0.4 |
Note: This table presents data for N-Lauroyl derivatives of Alanine (ALA), Valine (VAL), Leucine (LEU), Phenylalanine (PHE), and Proline (PRO) to illustrate the application of MD simulations in determining interfacial properties of this class of surfactants. Aeff is the effective area, Rghg is the radius of gyration of the headgroup, Γn∞ is the maximum surface concentration, αn relates to surface activity, and Hs is a parameter related to intermolecular interactions.
All-atom MD simulations that explicitly include solvent molecules are essential for a realistic depiction of surfactant behavior. These simulations provide a detailed picture of the hydration shell around the hydrophilic headgroup and the interactions between the surfactant, water, and any dissolved co-solutes, such as ions.
The aggregation of amphipathic peptides is significantly influenced by these interactions. njit.edu Simulations show that water molecules form structured layers around the surfactant molecules, and the dynamics of these water molecules are different from those in the bulk solvent. nih.gov The presence of co-solutes like sodium chloride (NaCl) can screen the electrostatic repulsion between the charged glutamic acid headgroups, which often favors aggregation. njit.edu MD simulations can precisely model how ions distribute around the surfactant aggregates and quantify their effect on aggregate stability and morphology. osti.gov
The choice of solvent can also dramatically alter self-assembly outcomes. For L-glutamic acid-based copolymers, casting films from different solvents like ethanol, methanol, or dichloromethane (B109758) results in distinct nanostructures, such as spheres or honeycomb-like morphologies. nih.gov MD simulations can help explain these observations by modeling the specific interactions between the surfactant and different solvent molecules, revealing how these interactions modulate the intermolecular forces driving the assembly process.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for analyzing chemical reactivity and the nature of bonding, providing fundamental insights that complement the dynamic picture from MD simulations.
DFT calculations can determine the optimized geometry, electronic charge distribution, and molecular orbitals of N-Lauroyl-L-glutamic acid. While specific DFT studies on this exact molecule are limited, research on analogous compounds like N-acetylglutamate provides a clear indication of the method's capabilities. researchgate.net
For N-acetylglutamate, DFT calculations (at the HF/3-21G level) have been used to identify the electronic properties relevant to its hydrolysis. researchgate.net The calculations reveal the distribution of partial charges on each atom, identifying, for example, the most positively charged carbon atom (C5), which is the most susceptible to nucleophilic attack. researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides information about the molecule's reactivity and the nature of its chemical bonds.
Such electronic structure analyses are directly relevant to understanding interfacial phenomena. The charge distribution across the glutamic acid headgroup dictates its interaction with polar solvents, ions, and charged surfaces. DFT can also be used to calculate properties like proton affinity and Gibbs free energy for reactions such as protonation/deprotonation of the carboxylic acid groups, which is fundamental to the pH-dependent behavior of N-Lauroyl-L-glutamic acid at interfaces. researchgate.net
Table 2: Selected Geometric Parameters for N-acetylglutamate (NAG) and its Hydrolysis Intermediates Calculated via DFT researchgate.net
| Parameter | Molecule | Bond Distance (Å) / Angle (°) |
| C4–N1 Bond Distance | NAG | 1.469 |
| Acid Intermediary | 1.517 | |
| Base Intermediary | 1.483 | |
| H7–C4–N1 Angle | NAG | 108.24 |
| Acid Intermediary | 106.66 | |
| Base Intermediary | 113.46 |
Note: This table illustrates the use of DFT to calculate precise changes in molecular geometry during a chemical reaction for a molecule structurally related to N-Lauroyl-L-glutamic acid. The numbering corresponds to the atoms in the original study.
DFT calculations are highly effective for predicting how a molecule will adsorb onto a material surface. By calculating the binding energy between the molecule and the surface, DFT can determine the most stable adsorption configuration and the nature of the chemical bonds formed.
Experimentally, sodium N-lauroyl glutamate (B1630785) has been shown to act as an effective collector in the flotation of minerals like cassiterite, with evidence suggesting chemisorption onto the mineral surface. mdpi.com Similarly, surfactants with a glutamic acid headgroup show a strong affinity for aluminum oxide surfaces found in materials like imogolite clays. nih.gov
DFT can be used to model these interfaces and elucidate the binding mechanisms at an electronic level. For example, DFT calculations could be performed to model the interaction between the carboxylate groups of N-Lauroyl-L-glutamic acid and the metal atoms (e.g., tin in cassiterite or aluminum in alumina) on the material surface. These calculations would reveal the specific orbitals involved in the bonding and provide a precise value for the adsorption energy. This predictive capability is crucial for designing surfactants with tailored affinities for specific materials, for applications ranging from mineral processing to the development of advanced biomaterials. researchgate.net
Molecular Docking and Ligand-Protein Binding Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding drug-receptor interactions and is a cornerstone of structure-based drug design. In the context of N-Lauroyl-L-glutamic acid, molecular docking can elucidate its binding modes to various biological targets, offering insights into its physiological effects.
Modeling Interactions with Biological Receptors (e.g., Taste Receptors)
While direct molecular docking studies specifically investigating N-Lauroyl-L-glutamic acid's interaction with taste receptors are not extensively documented in publicly available research, the methodology has been effectively applied to structurally similar N-acyl amino acids, providing a framework for how such an analysis would be conducted.
A notable study performed molecular simulation screening of numerous N-lauroyl amino acids (N-Lau-AAs) by docking them to various taste receptors to identify compounds with strong flavor-presenting activity. nih.gov This research successfully identified N-lauroyl-L-tryptophan as a compound with a high affinity for multiple taste receptors, an interaction dominated by hydrogen bonding and hydrophobic interactions. nih.gov Such studies typically involve building a high-quality 3D model of the target receptor, such as the T1R1/T1R3 umami receptor or T2R bitter receptors, and then computationally placing the ligand (e.g., an N-Lau-AA) into the receptor's binding site. The software then calculates a docking score, which estimates the binding affinity.
The key interactions governing the binding of N-acyl amino acids to taste receptors often involve:
Hydrogen Bonds: Formed between the polar groups of the ligand (e.g., the carboxyl and amide groups) and amino acid residues in the receptor's binding pocket.
Hydrophobic Interactions: The long lauroyl chain of the molecule interacts favorably with nonpolar residues within the receptor.
Electrostatic Interactions: Occur between charged parts of the ligand and receptor.
For N-Lauroyl-L-glutamic acid, it can be hypothesized that the glutamic acid portion would engage in specific hydrogen bonding and electrostatic interactions, similar to how glutamate itself binds to the umami receptor, while the lauroyl tail would anchor the molecule in a hydrophobic pocket. A study on other N-lauroyl amino acids, such as N-lauroyl-phenylalanine and N-lauroyl-tyrosine, has also highlighted their potential as taste enhancers, suggesting a common mechanism of receptor interaction among this class of compounds. nih.gov
The table below illustrates hypothetical binding affinities for N-Lauroyl-L-glutamic acid with various taste receptors, based on findings for analogous compounds like N-lauroyl-L-tryptophan. nih.gov
| Target Receptor | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Umami (T1R1/T1R3) | N-Lauroyl-L-glutamic acid | -8.5 | Ser, Thr, Asp | Hydrogen Bond |
| Val, Leu, Ile | Hydrophobic | |||
| Bitter (T2R4) | N-Lauroyl-L-glutamic acid | -7.2 | Asn, Gln | Hydrogen Bond |
| Phe, Trp | Hydrophobic | |||
| Calcium-Sensing (CaSR) | N-Lauroyl-L-glutamic acid | -9.1 | Arg, Lys, Glu | Electrostatic, H-Bond |
Note: This data is illustrative and based on computational studies of similar N-acyl amino acids. Specific experimental or computational data for N-Lauroyl-L-glutamic acid is not available.
Prediction of Bioactivity and Potential Therapeutic Mechanisms
Computational methods are pivotal in predicting the bioactivity of compounds and exploring their potential therapeutic applications. For N-Lauroyl-L-glutamic acid, which has been identified as having anti-asthmatic properties, in silico tools can help to uncover the underlying mechanisms. medchemexpress.com This is often achieved by docking the compound against a panel of known protein targets associated with a specific disease.
While specific computational predictions for the anti-asthmatic activity of N-Lauroyl-L-glutamic acid are not detailed in the literature, studies on other glutamic acid derivatives demonstrate the power of this approach. For instance, a large-scale computational study designed and evaluated 123 glutamic acid derivatives for potential anti-cancer activity. nih.gov Researchers used online platforms to predict physicochemical properties, pharmacokinetics, and bioactivity scores against various protein classes, including GPCRs, ion channels, and enzymes. nih.govmdpi.com
The process for predicting bioactivity and therapeutic mechanisms typically follows these steps:
Target Identification: Identifying potential protein targets associated with a disease (e.g., enzymes like glutaminase (B10826351) in cancer or inflammatory mediators in asthma). nih.gov
Molecular Docking: Simulating the binding of the compound to these targets to estimate binding affinity and identify key interactions.
Bioactivity Scoring: Using algorithms that correlate a compound's structural features with known activities. A positive bioactivity score suggests a higher probability of the compound being active. mdpi.com
Mechanism Hypothesis: Based on the highest-ranking protein targets, a hypothesis for the compound's mechanism of action is formulated.
For N-Lauroyl-L-glutamic acid, this approach could be used to screen it against targets involved in the inflammatory pathways of asthma, such as phosphodiesterases, leukotriene receptors, or cytokine receptors, to predict its mechanism.
In Silico Approaches for Rational Compound Design and Property Prediction
In silico methods are not only for analysis but also for the rational design of new molecules with desired properties. These computational tools allow for the modification of a lead compound, like N-Lauroyl-L-glutamic acid, to enhance its efficacy, selectivity, or pharmacokinetic profile.
This process involves creating a virtual library of derivatives by modifying the parent structure and then using computational models to predict their properties. For example, researchers have used computer-aided design and molecular dynamics simulations to design dendrimers based on a poly(L-glutamic acid) backbone, optimizing their structure for specific applications like drug delivery. researchgate.net
Key computational approaches in rational drug design include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. nih.gov By analyzing a series of related compounds, a predictive model can be built. For N-Lauroyl-L-glutamic acid, a QSAR study could involve synthesizing and testing a series of derivatives with varied acyl chain lengths or modifications to the glutamate moiety to develop a model that predicts anti-asthmatic potency.
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model derived from active compounds can then be used to screen virtual libraries for new molecules that fit the model.
ADMET Prediction: In Silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This is crucial for early-stage drug development to filter out candidates that are likely to fail due to poor pharmacokinetics or toxicity.
The table below shows a hypothetical in silico property prediction for N-Lauroyl-L-glutamic acid and a designed analogue, illustrating how these tools are used to guide compound optimization.
| Property | N-Lauroyl-L-glutamic acid (Parent) | Designed Analogue (e.g., N-Octanoyl-D-glutamic acid) | Rationale for Design |
| Predicted Bioactivity Score (Enzyme Inhibitor) | 0.15 | 0.35 | Shorter acyl chain may improve enzyme pocket fit. |
| LogP (Lipophilicity) | 4.2 | 2.8 | Reduced lipophilicity may improve solubility. |
| Aqueous Solubility | Low | Moderate | Improved solubility can enhance bioavailability. |
| Predicted Oral Bioavailability | Moderate | Good | Combination of improved solubility and membrane permeability. |
| Predicted Toxicity Risk | Low | Low | D-amino acid may reduce metabolic degradation. |
Note: This data is illustrative, based on established principles of rational drug design and property prediction.
Through these computational and theoretical investigations, a deeper understanding of the molecular interactions and biological potential of N-Lauroyl-L-glutamic acid can be achieved, guiding further experimental studies and the development of novel applications.
Biodegradation, Biocompatibility, and Environmental Sustainability
Mechanisms and Pathways of Environmental Biodegradation
N-Lauroyl-L-glutamic acid is recognized for its ready biodegradability, a characteristic feature of amino acid-based surfactants. alfa-chemistry.com These surfactants are derived from natural and renewable resources and are known to break down into harmless byproducts, minimizing their environmental impact. alfa-chemistry.comyeserchem.com
The primary pathway for the biodegradation of N-Lauroyl-L-glutamic acid is through enzymatic hydrolysis. This process cleaves the amide bond that links the lauroyl group to the glutamic acid moiety. The reaction is catalyzed by specific enzymes, such as aminoacylases, which are capable of both synthesizing and hydrolyzing N-acyl-amino acids. scispace.comnih.gov
Studies have screened various enzymes for their ability to hydrolyze N-Lauroyl-L-glutamic acid, identifying acylase I as particularly effective. scispace.comdntb.gov.uaresearchgate.net The hydrolysis reaction yields the two constituent components: L-glutamic acid and lauric acid (a C12 fatty acid).
L-glutamic acid: A naturally occurring non-essential amino acid that is readily metabolized by a wide variety of microorganisms. nih.gov
Lauric acid: A common fatty acid that is also easily biodegraded by microorganisms through pathways like β-oxidation.
This decomposition into naturally occurring, readily metabolizable substances is a key reason for the compound's high biodegradability and environmental compatibility. alfa-chemistry.com
The molecular structure of N-Lauroyl-L-glutamic acid is central to its biodegradability. Several structural factors play a role:
Amphiphilic Nature: The molecule possesses a hydrophilic glutamic acid "head" and a hydrophobic lauroyl "tail." This structure makes it surface-active but also accessible to microbial enzymes at the oil-water interface.
Acyl Chain Length: The length of the fatty acid chain is a critical factor. Enzymes like aminoacylases often show substrate specificity. While some enzymes prefer short-chain acyl groups, others are more effective at hydrolyzing long-chain acyl-amino acids like N-Lauroyl-L-glutamic acid. researchgate.net The C12 lauroyl chain is generally found to be amenable to rapid biodegradation.
Amide Linkage: The amide bond is susceptible to enzymatic cleavage by hydrolases, which are widespread in the environment. This contrasts with more recalcitrant chemical bonds found in some synthetic polymers. ncsu.edunih.gov
Absence of Recalcitrant Groups: The structure lacks features that typically confer resistance to biodegradation, such as high degrees of branching, halogenation, or aromaticity. ncsu.edu
General studies on polymer degradation confirm that factors like lower molecular weight and the presence of hydrolyzable functional groups enhance biodegradability, principles that apply to N-Lauroyl-L-glutamic acid. ncsu.edunih.gov
Ecotoxicological Assessment and Environmental Fate Studies
Ecotoxicological studies and environmental fate models provide quantitative data on the environmental impact of N-Lauroyl-L-glutamic acid. Data from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard provides key metrics for this compound. epa.govepa.gov N-acyl derivatives of amino acids are generally reported as environmentally benign surfactants. researchgate.net
Environmental Fate of N-Lauroyl-L-glutamic acid
| Parameter | Predicted Value | Unit | Implication |
| Biodegradation Half-Life | 4.47 | days | Indicates rapid degradation in the environment. |
| Ready Biodegradability | 1.00 | Binary (1=Yes) | Classified as readily biodegradable. |
| Bioconcentration Factor (BCF) | 3.67 | L/kg | Low potential for accumulation in aquatic organisms. nih.gov |
| Soil Adsorption Coefficient (Koc) | 4.27e+3 | L/kg | Suggests moderate to low mobility in soil, likely adsorbing to organic matter. researchgate.net |
Data sourced from the US EPA CompTox Chemicals Dashboard. epa.gov
Biocompatibility and Safety Profile in Biological Systems
N-Lauroyl-L-glutamic acid and other N-acyl amino acids are well-regarded for their mildness and biocompatibility, making them suitable for applications that involve direct contact with biological systems. yeserchem.com
N-acyl amino acids have been investigated for their biological activities, with many exhibiting anti-inflammatory properties. nih.govresearchgate.netnih.gov This inherent characteristic contributes to the low irritation potential of N-Lauroyl-L-glutamic acid. Unlike its constituent amino acid, L-glutamic acid, which can exhibit cytotoxicity at high concentrations by inducing oxidative stress or excitotoxicity, the N-acylated form has a significantly different and much safer biological profile. nih.govmdpi.com The acylation of the amino group fundamentally alters the molecule's interaction with cellular systems, mitigating the potential for adverse effects associated with free glutamate (B1630785). researchgate.net
Studies on various N-acyl amino acids have shown they can modulate inflammatory pathways, often with beneficial effects. nih.govmdpi.com The disodium (B8443419) salt of N-lauroyl-L-glutamic acid has been demonstrated to be a non-toxic compound with a high LD50 value in animal studies, indicating very low acute toxicity. nih.gov
One of the most significant advantages of amino acid-based surfactants like N-Lauroyl-L-glutamic acid is their superior mildness compared to conventional surfactants, particularly anionic sulfates such as Sodium Lauryl Sulfate (B86663) (SLS). alfa-chemistry.com
Comparative Irritation Potential of Surfactants
| Surfactant Type | Key Characteristics | Irritation Potential | Impact on Skin Barrier |
| N-Lauroyl-L-glutamic acid (and its salts) | Amino acid-based; biomimetic structure. | Low / Very Mild nih.govkoreamed.org | Minimal disruption; helps maintain natural moisture. yeserchem.com |
| Sodium Lauryl Sulfate (SLS) | Alkyl sulfate; petroleum-derived. | High / A known skin irritant. researchgate.net | Can strip natural oils and disrupt the skin barrier, leading to dryness and irritation. nih.gov |
This comparative mildness is attributed to the structure of N-Lauroyl-L-glutamic acid, which is more biocompatible with the skin's natural composition. Unlike SLS, which can be harsh and denature proteins, amino acid surfactants interact with the skin in a much gentler manner. yeserchem.comnih.gov
Contribution to Sustainable Chemistry and Green Engineering Initiatives
N-Lauroyl-L-glutamic acid and related amino acid-based surfactants are recognized for their favorable environmental profile and their alignment with the principles of sustainable chemistry and green engineering. Their contribution stems from their renewable origins, milder synthesis routes, and inherent biodegradability.
Sustainable Chemistry:
A key aspect of N-Lauroyl-L-glutamic acid's role in sustainable chemistry is its derivation from renewable feedstocks. The molecule is synthesized from lauric acid, a fatty acid commonly sourced from plant oils, and L-glutamic acid, an amino acid. waycoochem.com L-glutamic acid itself can be produced sustainably through microbial fermentation, which is considered a more environmentally friendly method than chemical synthesis as it uses inexpensive raw materials under mild reaction conditions with minimal pollution. nih.gov
The production method of N-acyl amino acids like N-Lauroyl-L-glutamic acid is a critical factor in their sustainability profile. The traditional industrial production relies on the Schotten-Baumann chemical reaction. researchgate.netnih.gov This method, while versatile, presents environmental and sustainability challenges as it often involves acyl chlorides, which are typically derived from phosgene (B1210022) chemistry, and can generate significant waste. researchgate.netresearchgate.netrsc.org
In contrast, enzymatic synthesis is emerging as a greener alternative that aligns with the growing demand for more sustainable production processes. nih.govresearchgate.net This biocatalytic approach offers several advantages, including:
Mild Reaction Conditions : Enzymatic reactions proceed under less harsh temperature and pressure conditions, reducing energy consumption. researchgate.net
Environmentally Friendly : These processes are often carried out in aqueous media and are considered green and pollution-free. researchgate.net
High Selectivity : Enzymes can selectively catalyze reactions, leading to purer products and reducing the need for extensive purification steps. nih.gov
Research into aminoacylases from various microorganisms, such as Streptomyces ambofaciens and Paraburkholderia monticola, has demonstrated the potential for efficient, enzyme-based production of N-acyl amino acids, providing a viable alternative to conventional chemical methods. nih.govresearchgate.net While challenges such as yield optimization remain, enzymatic synthesis represents a significant step towards the sustainable manufacturing of these compounds. researchgate.net
Table 1: Comparison of Synthesis Methods for N-Acyl Amino Acids
| Parameter | Chemical Synthesis (Schotten-Baumann Reaction) | Enzymatic Synthesis |
|---|---|---|
| Starting Materials | Fatty acyl chlorides, amino acids | Free fatty acids, amino acids |
| Catalyst/Reagents | Inorganic bases (e.g., NaOH), organic solvents cam.ac.uk | Enzymes (e.g., Aminoacylases, Lipases) researchgate.net |
| Reaction Conditions | Often requires temperature and pH control; can be highly exothermic rsc.orgcam.ac.uk | Mild temperatures and pH; aqueous systems researchgate.net |
| Environmental Impact | Generates waste; uses potentially hazardous reagents like acyl chlorides researchgate.netresearchgate.net | Minimal waste; green and pollution-free; uses biodegradable catalysts researchgate.net |
| Key Advantages | Established industrial process, versatility, robustness rsc.org | High selectivity, sustainability, mild conditions, environmentally friendly nih.gov |
Green Engineering:
N-Lauroyl-L-glutamic acid aligns with several of the 12 Principles of Green Engineering, which provide a framework for designing products and processes that are benign to human health and the environment. yale.eduacs.orglu.se
Its inherent properties and production pathways exemplify a shift towards more sustainable chemical products. The compound is notably mild and skin-friendly, making it a preferred ingredient in personal care products for sensitive skin and babies. waycoochem.commarknature.com This aligns with the principle of designing chemical products to be inherently less hazardous. Furthermore, its classification as a biodegradable surfactant means it is an environmentally friendly alternative to persistent petrochemical-based surfactants. waycoochem.com The use of renewable, plant-derived raw materials for its synthesis directly addresses the principle of utilizing renewable rather than depleting feedstocks. waycoochem.comlu.se
Table 2: Alignment of N-Lauroyl-L-glutamic acid with Green Engineering Principles
| Green Engineering Principle | Relevance to N-Lauroyl-L-glutamic acid |
|---|---|
| 1. Inherent Rather Than Circumstantial | The compound is inherently mild, with low skin and eye irritation potential, making it safer for human use in final formulations. waycoochem.com |
| 2. Prevention Instead of Treatment | The development of enzymatic synthesis routes prevents the formation of hazardous byproducts and waste associated with traditional chemical methods. researchgate.netresearchgate.net |
| 7. Renewable Rather Than Depleting | The constituent parts, lauric acid and L-glutamic acid, are derived from renewable plant and fermentation sources, respectively. waycoochem.comnih.gov |
| 10. Design for Degradation | As an amino acid derivative, it is readily biodegradable, preventing persistence and accumulation in the environment after use. waycoochem.comrsc.org |
Q & A
Q. What are the standard methods for synthesizing N-Lauroyl-L-glutamic acid, and how is purity validated?
N-Lauroyl-L-glutamic acid is synthesized via acylation of L-glutamic acid with lauroyl chloride under controlled alkaline conditions. The reaction typically involves neutralizing glutamic acid with sodium hydroxide before introducing lauroyl chloride. Post-synthesis, purity is validated using HPLC (≥95% purity) and infrared spectroscopy (IR) to confirm characteristic peaks at 1735 cm⁻¹ (ester C=O) and 1645 cm⁻¹ (amide I band) . Pharmacopeial standards further require nitrogen content analysis (3.5–4.5%) and compliance with solubility profiles .
Q. How is N-Lauroyl-L-glutamic acid characterized in surfactant applications?
Critical micelle concentration (CMC) and pH-dependent behavior are key characterization metrics. Sodium N-Lauroylglutamate, a derivative, is evaluated for actives content (25–85% by weight) and pH stability (4.5–7.0 in 1% solution) using methods like GB/T 13173 for surfactant testing. Rheological studies assess its gelation potential in formulations .
Q. What are the primary challenges in enzymatic synthesis of N-acylated derivatives like N-Lauroyl-L-glutamic acid?
Enzymatic acylation is limited by substrate specificity. For example, N-Lauroyl-L-glutamic acid is not accepted by acylases like SamAA due to electrostatic repulsion from its charged carboxyl groups. Optimal synthesis instead relies on chemical methods or engineered enzymes with modified active sites .
Advanced Research Questions
Q. How can the Avrami model be applied to analyze gelation kinetics of N-Lauroyl-L-glutamic acid-based hydrogels?
The Avrami equation (ln[1−𝑋] = −𝑘𝑡ⁿ) models crystallinity (𝑋) during gelation, linking rheological data (e.g., storage modulus, G’) to nucleation and growth kinetics. For N-Lauroyl-L-glutamic acid dibutylamide (GP-1), time-dependent crystallinity is derived from complex moduli (𝐺∗) using Einstein’s viscosity relation. This approach quantifies fractal dimensions of gel networks and identifies gel-point transitions .
Q. What in situ techniques are effective for monitoring polymorphic transformations in glutamic acid derivatives?
Focused beam reflectance measurement (FBRM) tracks crystal size distribution, while Raman spectroscopy distinguishes polymorphs (e.g., α- vs. β-forms). ATR-FTIR monitors liquid-phase concentration, and population balance modeling integrates dissolution, nucleation, and growth kinetics. These methods resolve rate-limiting steps, such as β-form crystal growth in solvent-mediated transformations .
Q. How does temperature influence the rheological properties of N-Lauroyl-L-glutamic acid organogels?
Storage modulus (G’) of GP-1/ethylene glycol gels exhibits a non-linear dependence on gelling temperature (Tg). Below 70°C, G’ increases marginally, but a sharp 15-fold jump occurs at Tg > 70°C due to network restructuring. At higher temperatures (>Tc₂), modulus declines as thermal energy disrupts intermolecular H-bonds .
Q. What strategies optimize gel strength in oil-based formulations using N-Lauroyl-L-glutamic acid dibutylamide?
Gel strength is maximized at a 35:5 to 5:35 ratio of GP-1 to co-gelators (e.g., compounds with general formula R₁CO-NR₂R₃). Excess gelator (>15 wt%) causes solubility issues, while low concentrations (<0.1 wt%) fail to form robust networks. Translucency is achieved by balancing hydrophobic lauroyl chains and polar glutamic acid moieties .
Q. How do pH and ionic strength affect the enzymatic hydrolysis of N-Lauroyl-L-glutamic acid?
Hydrolysis is suppressed at neutral-to-alkaline pH due to deprotonation of glutamic acid’s carboxyl groups, increasing electrostatic repulsion in enzyme active sites. Ionic strength adjustments (e.g., NaCl addition) can modulate micelle formation, indirectly affecting substrate accessibility .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing contradictory data in surfactant performance studies?
Multivariate analysis (e.g., PCA) reconciles variables like CMC, pH, and temperature. For instance, discrepancies in gelation times across studies may arise from unaccounted factors like solvent purity or mixing rates. Sensitivity analysis in population balance models helps isolate dominant kinetic parameters .
Q. How can mesoporous material synthesis be tailored using N-Lauroyl-L-glutamic acid as a template?
Anionic surfactants like N-Lauroyl-L-glutamic acid direct silica condensation in nanoporous folic acid (NFM-1) materials. Aging time (12–36 hrs) and thermal treatment (100°C) control pore size (2–50 nm), validated via BET surface area analysis and TEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
